4-Methyl-3-sulfamoylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIWRQZOYSBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286329 | |
| Record name | 4-methyl-3-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-05-2 | |
| Record name | 20532-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-3-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20532-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a key chemical intermediate. The document details its physicochemical properties, provides established synthetic protocols, and explores its potential biological activities. All quantitative data is presented in structured tables for clarity, and experimental procedures are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and potential biological signaling mechanisms.
Introduction
This compound is a sulfonamide derivative of benzoic acid. Its structure, featuring a carboxylic acid, a sulfonamide group, and a methyl group on the benzene ring, makes it a versatile building block in medicinal chemistry. Sulfonamide-containing compounds have a long history in drug discovery, with applications ranging from antimicrobial agents to diuretics. This guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this and related molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 267-269 °C (recrystallized from water) | [1] |
| Boiling Point | 487.0 ± 55.0 °C (Predicted) | [1] |
| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.84 ± 0.10 (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The general synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid (Intermediate)
This procedure outlines the chlorosulfonation of 4-methylbenzoic acid.
Materials:
-
4-Methylbenzoic acid
-
Chlorosulfonic acid
-
Ice
Procedure:
-
In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
While stirring, gradually add 4-methylbenzoic acid to the chlorosulfonic acid. The addition should be done in portions to control the exothermic reaction and the evolution of hydrogen chloride gas.
-
After the addition is complete, slowly heat the reaction mixture. The temperature and reaction time will need to be optimized, but a typical procedure for similar compounds involves heating to around 60-80°C for several hours[2].
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonyl chloride intermediate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Dry the product, 3-(chlorosulfonyl)-4-methylbenzoic acid, under vacuum.
Experimental Protocol: Synthesis of this compound (Final Product)
This procedure describes the amination of the sulfonyl chloride intermediate.
Materials:
-
3-(Chlorosulfonyl)-4-methylbenzoic acid
-
Concentrated ammonium hydroxide solution
-
Hydrochloric acid (for acidification)
-
Activated carbon (optional, for decolorization)
Procedure:
-
Suspend the dried 3-(chlorosulfonyl)-4-methylbenzoic acid in a flask containing concentrated ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
(Optional) If the solution is colored, it can be decolorized by adding activated carbon and stirring for a short period, followed by filtration.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the final product.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the product with cold water.
-
For further purification, the product can be recrystallized from hot water.
-
Dry the purified product under vacuum.
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 216.03250 |
| [M+Na]⁺ | 238.01444 |
| [M-H]⁻ | 214.01794 |
Data from PubChemLite[3]
Note on NMR and IR Spectroscopy: Experimental ¹H and ¹³C NMR data for derivatives of this compound can be found in the supporting information of scientific publications[1]. These can serve as a reference for the expected chemical shifts of the core structure. A typical IR spectrum of a benzoic acid derivative would show a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the sulfonyl group (around 1350 and 1160 cm⁻¹) and the substituted benzene ring[4].
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited in the available literature, the broader class of sulfamoylbenzoic acid derivatives has shown significant biological activity.
Lysophosphatidic Acid (LPA) Receptor Agonism
Derivatives of sulfamoylbenzoic acid have been identified as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor (GPCR)[5][6]. The LPA₂ receptor is implicated in various physiological processes, including cell survival and mucosal barrier protection[5]. Activation of the LPA₂ receptor can initiate downstream signaling cascades involving G proteins such as Gαq/11, Gαi/o, and Gα12/13, leading to cellular responses like calcium mobilization and Rho activation[7].
Caption: Potential signaling pathways activated by LPA₂ receptor agonists.
Antimicrobial Activity
The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition leads to a bacteriostatic effect[8]. While direct antimicrobial data for this compound is not available, derivatives of N-substituted-4-methyl-benzenesulfonamide have shown activity against various bacterial strains[8]. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Conclusion
This compound is a valuable chemical entity with straightforward synthetic accessibility. Its physicochemical properties are well-defined, and this guide provides detailed protocols for its preparation. While its own biological profile is not extensively studied, its structural similarity to known LPA₂ receptor agonists and the established antimicrobial properties of the sulfonamide class of compounds highlight its potential as a lead structure in drug discovery and development. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Characterization of 4-Methyl-3-sulfamoylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a key organic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a detailed protocol for its synthesis, and presents its spectroscopic characterization. Furthermore, it explores the known and potential biological activities of this compound and the broader class of sulfamoylbenzoic acids, supported by relevant data and pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Physicochemical Properties
This compound is a sulfonamide derivative of benzoic acid. Its core structure features a benzoic acid moiety substituted with both a methyl and a sulfamoyl group, which are key determinants of its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 20532-05-2 |
| Chemical Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 267-269 °C[1] |
| Boiling Point (Predicted) | 487.0 ± 55.0 °C[1] |
| Density (Predicted) | 1.462 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 3.84 ± 0.10[1] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the chlorosulfonation of 4-methylbenzoic acid followed by amination.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylbenzoic acid
-
Chlorosulfonic acid
-
Thionyl chloride
-
Concentrated ammonium hydroxide
-
Ice
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methylbenzoic acid to an excess of chlorosulfonic acid at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The crude 3-(chlorosulfonyl)-4-methylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Suspend the crude 3-(chlorosulfonyl)-4-methylbenzoic acid in an excess of concentrated ammonium hydroxide at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization (Predicted and Representative Data)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.3 | d | 1H | Aromatic H (H-2) |
| ~8.0 | dd | 1H | Aromatic H (H-6) |
| ~7.5 | d | 1H | Aromatic H (H-5) |
| ~7.4 | br s | 2H | -SO₂NH₂ |
| ~2.6 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~145 | Aromatic C (C-4) |
| ~139 | Aromatic C (C-3) |
| ~133 | Aromatic C (C-1) |
| ~131 | Aromatic C (H-6) |
| ~130 | Aromatic C (H-2) |
| ~126 | Aromatic C (H-5) |
| ~20 | -CH₃ |
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch (sulfonamide) |
| 3300-2500 | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1340, ~1160 | S=O stretch (sulfonamide) |
| ~900 | O-H bend (out-of-plane, carboxylic acid) |
Table 5: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Assignment |
| ESI- | 214.0179 | [M-H]⁻ |
| ESI+ | 216.0325 | [M+H]⁺ |
| ESI+ | 238.0144 | [M+Na]⁺ |
Biological Activity and Potential Applications
Sulfamoylbenzoic acid derivatives are a well-established class of compounds with diverse biological activities. While specific quantitative data for this compound is limited in the available literature, its structural similarity to other biologically active sulfonamides provides a strong basis for predicting its potential therapeutic applications.
Enzyme Inhibition
The sulfonamide moiety is a key pharmacophore known to target various enzymes.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer. It is highly probable that this compound exhibits inhibitory activity against one or more CA isozymes.
-
Other Enzyme Targets: Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of other enzymes, including ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism and signaling.[2]
Antimicrobial Activity
The sulfonamide class of drugs were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] This mechanism is selective for microorganisms, as humans obtain folic acid through their diet.[3] Therefore, this compound is a candidate for investigation as a potential antibacterial agent.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
General Mechanism of Action for Sulfonamide Antimicrobials
Caption: Inhibition of folic acid synthesis by sulfonamides.
Safety and Handling
Based on safety data sheets for related compounds, this compound should be handled with care. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a versatile building block with significant potential for the development of novel therapeutic agents. Its physicochemical properties and the biological activities associated with its structural class make it a compelling target for further investigation. This technical guide provides a foundational understanding of this compound, summarizing its key characteristics and outlining methodologies for its synthesis and analysis. Further research to obtain detailed experimental spectroscopic data and to quantitatively assess its biological activity against a range of targets is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural, physicochemical, and potential biological properties of 4-Methyl-3-sulfamoylbenzoic acid. While this compound is a valuable building block in medicinal chemistry, detailed experimental data is not extensively available in the public domain. This document collates the existing information, including predicted and experimental data for the target molecule and its close analogs. It also presents a generalized synthesis protocol and discusses potential biological activities based on the broader class of sulfamoylbenzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Structural and Physicochemical Information
This compound, a derivative of benzoic acid, is characterized by the presence of both a methyl and a sulfamoyl group attached to the benzene ring. These functional groups are anticipated to influence its chemical reactivity, solubility, and biological interactions.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 20532-05-2 | [1] |
| Chemical Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Physicochemical Data
The following table summarizes the available experimental and predicted physicochemical properties of this compound. It is important to note the distinction between predicted and experimentally determined values.
| Property | Value | Type |
| Melting Point | 267-269 °C | Experimental |
| Boiling Point | 487.0 ± 55.0 °C | Predicted |
| pKa | 3.84 ± 0.10 | Predicted |
| Density | 1.462 ± 0.06 g/cm³ | Predicted |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented, a general and robust method can be inferred from the synthesis of analogous sulfamoylbenzoic acid derivatives. The most prevalent route involves the chlorosulfonation of a substituted benzoic acid followed by amination.[1][2]
General Synthetic Workflow
The logical workflow for the synthesis of this compound would typically start from 4-methylbenzoic acid (p-toluic acid).
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized)
This protocol is a representative method based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
4-Methylbenzoic acid
-
Chlorosulfonic acid
-
Concentrated aqueous ammonia
-
Hydrochloric acid (for acidification)
-
Ice
-
Suitable organic solvent for recrystallization (e.g., water, ethanol)
Procedure:
-
Chlorosulfonation: In a fume hood, to a stirred, cooled (0-5 °C) flask containing an excess of chlorosulfonic acid, slowly add 4-methylbenzoic acid in portions. The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 70-80 °C) for several hours to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate, 4-methyl-3-(chlorosulfonyl)benzoic acid.
-
The crude sulfonyl chloride is collected by filtration, washed with cold water, and dried.
-
Amination: The dried 4-methyl-3-(chlorosulfonyl)benzoic acid is then added portion-wise to a stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.
-
The mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The resulting solution is then acidified with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the final product as a white to off-white solid.[1]
Spectroscopic Data (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the carboxylic acid proton, and the sulfamoyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfamoyl and carboxylic acid groups and the electron-donating methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (Sulfonamide): Two bands around 3350 and 3250 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹.
-
S=O stretch (Sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.
Mass Spectrometry (MS)
The mass spectrum of this compound (MW: 215.23) would show a molecular ion peak. Predicted mass spectrometry data suggests a [M+H]⁺ adduct at m/z 216.03250 and a [M-H]⁻ adduct at m/z 214.01794.[3] Fragmentation patterns would likely involve the loss of the sulfamoyl group (SO₂NH₂), the carboxylic acid group (COOH), and other characteristic cleavages.
Biological Activity and Signaling Pathways (Inferred)
While there is a lack of direct studies on the biological activity of this compound, the sulfamoylbenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Derivatives have been investigated for a range of biological activities.
Potential as Enzyme Inhibitors
Sulfonamide-containing compounds are known to be potent inhibitors of various enzymes. For instance, certain sulfamoylbenzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological processes like thrombosis, diabetes, and inflammation.[2]
Potential as Receptor Modulators
Analogs of sulfamoylbenzoic acid have been synthesized and identified as specific agonists of the lysophosphatidic acid (LPA) receptor 2 (LPA₂), which plays a role in protecting cells from apoptosis.[4] This suggests that this compound could potentially interact with G protein-coupled receptors.
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds as LPA₂ receptor agonists, a hypothetical signaling pathway can be proposed. Activation of the LPA₂ receptor can lead to the activation of downstream signaling cascades that promote cell survival and proliferation.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer: This pathway is speculative and based on the activities of related sulfamoylbenzoic acid analogs. Further research is required to validate any biological activity of this compound.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and drug development. This technical guide has summarized the currently available structural and physicochemical information. While there are gaps in the experimental data, particularly concerning its biological activity and detailed reaction protocols, the provided information serves as a valuable starting point for future research. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully elucidate its properties and potential therapeutic applications.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 3. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of 4-Methyl-3-sulfamoylbenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-3-sulfamoylbenzoic acid, a sulfonamide-based aromatic carboxylic acid, and its derivatives are subjects of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities of this compound class, with a primary focus on its roles as a carbonic anhydrase inhibitor and a diuretic agent. While specific quantitative data for this compound is limited in publicly available literature, this document compiles and presents representative data from structurally similar compounds to provide a functional understanding of its potential efficacy and mechanisms of action. Detailed experimental protocols for assessing these biological activities are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Biological Activities
The biological activities of this compound and its analogs primarily stem from the presence of the sulfonamide group, a well-established pharmacophore. The two principal areas of investigation for this class of compounds are carbonic anhydrase inhibition and diuretic effects. Additionally, some sulfonamides have been explored for their herbicidal properties.
Carbonic Anhydrase Inhibition
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By inhibiting CAs, particularly isoforms like CA II and IV which are involved in aqueous humor secretion in the eye, these compounds can reduce intraocular pressure, making them valuable candidates for the treatment of glaucoma.[1] Derivatives of 4-chloro-3-sulfamoylbenzoic acid have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[3]
Diuretic Activity
The sulfonamide moiety is a key feature of many diuretic drugs.[4] These compounds typically exert their effects by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium, chloride, and water. While the precise mechanism for this compound is not extensively detailed, related aminobenzoic acid diuretics have been synthesized and screened for their diuretic properties in animal models.[4]
Herbicidal Activity
Certain benzoic acid derivatives have been investigated for their herbicidal properties. Although specific data for this compound is not available, the general class of compounds has been a subject of interest in the development of new herbicides.
Quantitative Data (Representative)
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the inhibitory activities of structurally related compounds against various human carbonic anhydrase isoforms. This data is intended to be representative of the potential activity of this class of molecules.
Table 1: Inhibitory Activity of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-Chloro-3-sulfamoyl-benzenecarboxamide derivative 1 | - | Low nM range | - | Low nM range |
| 4-Sulfamoyl-benzenecarboxamide derivative 2 | Higher affinity than for hCA II | - | - | - |
| Methyl 2-halo-5-sulfamoyl-benzoate derivative 3 | - | - | 0.12 (Kd) | >100-fold selectivity over other CAs |
Data compiled from multiple sources for illustrative purposes.[1][3][5] "-" indicates data not available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for screening carbonic anhydrase inhibitors.[6]
Principle: The assay utilizes the esterase activity of carbonic anhydrase on a substrate, p-nitrophenyl acetate (pNPA), which releases a chromogenic product, p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the CA activity. Inhibition of the enzyme results in a decreased rate of color development.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
This compound (or test compound)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the test compound at various concentrations.
-
A solution of purified hCA II enzyme.
-
Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. The IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Diuretic Activity Assay (Rat Model)
This protocol is based on established methods for screening diuretic agents in rats.[7][8]
Principle: The diuretic activity of a test compound is assessed by measuring the volume of urine excreted by rats over a specific period after administration of the compound. The results are compared to those from a control group and a group treated with a standard diuretic.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (or test compound)
-
Furosemide (standard diuretic)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for rats
-
Graduated cylinders
Procedure:
-
Animal Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment for acclimatization.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Control group: Receives the vehicle (e.g., normal saline).
-
Standard group: Receives furosemide (e.g., 10 mg/kg, p.o.).
-
Test groups: Receive different doses of this compound (e.g., 100, 200, 400 mg/kg, p.o.).
-
-
Hydration: Administer normal saline (25 ml/kg, p.o.) to all rats to ensure a uniform water and salt load.
-
Compound Administration: Immediately after hydration, administer the vehicle, standard drug, or test compound to the respective groups.
-
Urine Collection: Place the rats back into the metabolic cages and collect the urine excreted over a period of 5 to 24 hours.
-
Measurement: Measure the total volume of urine for each rat. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the mean urine output for each group. Compare the urine output of the test groups to the control and standard groups to determine the diuretic activity. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to assess the significance of the results.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway for carbonic anhydrase inhibition and a general experimental workflow for screening potential inhibitors.
Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor, leading to reduced aqueous humor formation.
Caption: A typical experimental workflow for screening and identifying carbonic anhydrase inhibitors.
Conclusion
This compound belongs to a class of compounds with significant potential as carbonic anhydrase inhibitors and diuretics. While specific biological data for this exact molecule is not extensively documented in the public domain, the activities of structurally related sulfonamides provide a strong rationale for its investigation in these therapeutic areas. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the biological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. Further studies are warranted to elucidate the specific quantitative activity and full pharmacological profile of this compound.
References
- 1. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-3-sulfamoylbenzoic acid and its Analogs
Disclaimer: Direct experimental data on 4-Methyl-3-sulfamoylbenzoic acid is limited in the available scientific literature. This guide provides an in-depth analysis of its expected mechanism of action based on the well-established pharmacology of its close structural analogs, primarily sulfamoylbenzoic acid derivatives, which are known to act as carbonic anhydrase inhibitors.
Executive Summary
This compound belongs to the class of aromatic sulfonamides, a group of compounds extensively studied for their therapeutic effects. The primary mechanism of action for this class of molecules is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] By blocking the active site of these enzymes, sulfamoylbenzoic acid derivatives interfere with the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition has significant physiological consequences, leading to their use as diuretics and for the treatment of glaucoma.[2] The diuretic effect stems from the reduced reabsorption of sodium bicarbonate in the proximal tubules of the kidney, leading to increased excretion of salt and water.[3] In the eye, inhibition of carbonic anhydrase in the ciliary processes reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[4]
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The sulfamoyl group (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity of this compound and its analogs against carbonic anhydrases. This group mimics the substrate (bicarbonate) and coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic function.
The Catalytic Role of Carbonic Anhydrase
Carbonic anhydrases are ubiquitous enzymes that play a crucial role in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[5] They catalyze the following reversible reaction:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
The inhibition of this reaction by sulfamoylbenzoic acid derivatives disrupts these physiological processes in a tissue-specific manner, depending on the isoform of carbonic anhydrase being targeted.
Signaling Pathway of Carbonic Anhydrase Inhibition
The mechanism of action at the molecular level involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of carbonic anhydrase. This binding is stabilized by a network of hydrogen bonds with surrounding amino acid residues, leading to potent inhibition of the enzyme's catalytic activity.
Pharmacological Effects
The inhibition of carbonic anhydrase by sulfamoylbenzoic acid derivatives leads to two primary pharmacological effects: diuresis and reduction of intraocular pressure.
Diuretic Effect
In the proximal convoluted tubule of the kidney, carbonic anhydrase is essential for the reabsorption of sodium bicarbonate. By inhibiting this enzyme, this compound is expected to increase the urinary excretion of bicarbonate, sodium, potassium, and water, leading to a diuretic effect.[2] This mechanism is similar to that of other sulfonamide diuretics.[3]
Reduction of Intraocular Pressure
Carbonic anhydrase is also highly expressed in the ciliary body of the eye, where it plays a critical role in the secretion of aqueous humor. Inhibition of this enzyme leads to a decrease in bicarbonate formation, which in turn reduces the transport of sodium and fluid into the eye.[4] This reduction in aqueous humor formation lowers intraocular pressure, making carbonic anhydrase inhibitors a mainstay in the treatment of glaucoma.[2]
Quantitative Data: In Vitro Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the in vitro inhibition data (Kᵢ values) of representative sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of the potency and selectivity of this class of compounds.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 4-Sulfamoylbenzoic acid | 334 | 35.2 | 4.2 | 2.8 |
| Benzamide of 4-sulfamoylbenzoic acid | 121 | 12.3 | 3.1 | 1.9 |
| 4-Chloro-3-sulfamoylbenzoic acid deriv. | 5.3 - 98 | 0.54 - 9.7 | - | - |
Data compiled from multiple sources.[1][4]
Experimental Protocols
The primary assay used to determine the inhibitory activity of compounds like this compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
Objective: To measure the inhibition constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform.
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The initial rate of the reaction is determined in the presence and absence of the inhibitor.
Materials:
-
Purified carbonic anhydrase isoform
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the enzyme and the pH indicator in buffer is mixed with a solution of the test compound at various concentrations.
-
This mixture is then rapidly mixed with CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, which corresponds to the change in pH due to the formation of H⁺ ions.
-
The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
Structure-Activity Relationship (SAR)
The diuretic and carbonic anhydrase inhibitory activity of sulfamoylbenzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene ring.[6]
-
Sulfamoyl Group: The unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the zinc ion in the carbonic anhydrase active site.
-
Carboxylic Acid Group: The position of the carboxylic acid group relative to the sulfamoyl group influences the compound's pharmacokinetic and pharmacodynamic properties.
-
Substituents on the Benzene Ring:
-
Electron-withdrawing groups, such as chlorine at position 4, generally enhance the inhibitory activity.[4] This is likely due to an increase in the acidity of the sulfonamide proton, facilitating its deprotonation and binding to the zinc ion.
-
The substitution of a methyl group at position 4, as in this compound, is expected to have a different electronic effect compared to a chloro group. The methyl group is weakly electron-donating, which might slightly reduce the acidity of the sulfonamide proton and potentially lead to a lower inhibitory potency compared to its 4-chloro analog. However, steric factors and interactions with other residues in the active site also play a crucial role.[6]
-
Further derivatization of the carboxylic acid or the sulfamoyl group can lead to compounds with altered solubility, cell permeability, and isoform selectivity.[1]
Conclusion
Based on the extensive research on its structural analogs, the primary mechanism of action of this compound is anticipated to be the inhibition of carbonic anhydrase. This activity is expected to confer diuretic and intraocular pressure-lowering effects. The potency of its inhibitory action will be influenced by the electronic and steric properties of the 4-methyl substituent. Further experimental studies are warranted to fully elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Furosemide - Wikipedia [en.wikipedia.org]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-3-sulfamoylbenzoic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid, with the CAS number 20532-05-2, is a sulfonamide derivative of benzoic acid. While extensive, specific research on this particular molecule is limited in publicly accessible literature, its structural class—sulfamoylbenzoic acids—is of significant interest in medicinal chemistry. Compounds in this family are recognized for a variety of biological activities and are key intermediates in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the known properties of this compound, supplemented with data and protocols from closely related analogs to offer a predictive and practical resource for researchers.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been reported, primarily by chemical suppliers. These quantitative data are summarized in the table below for clear reference.
| Property | Value | Source |
| Molecular Formula | C8H9NO4S | [1][] |
| Molecular Weight | 215.23 g/mol | [1][] |
| Melting Point | 267-269 °C | [1] |
| Boiling Point (Predicted) | 487.0 ± 55.0 °C | [1][3] |
| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 3.84 ± 0.10 | [1][3] |
| Appearance | White to off-white solid | [3] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis would logically proceed via the chlorosulfonation of 4-methylbenzoic acid, followed by amination of the resulting sulfonyl chloride.
Step 1: Chlorosulfonation of 4-Methylbenzoic Acid
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
To the flask, add 4-methylbenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise to the cooled and stirred 4-methylbenzoic acid. The reaction is exothermic and should be controlled to prevent excessive temperature increase.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Dry the product under vacuum.
Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid
-
Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in an excess of concentrated aqueous ammonia.
-
Stir the mixture vigorously at room temperature or with gentle warming for several hours.
-
Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the final product, this compound.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified product under vacuum.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-3-sulfamoylbenzoic acid, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant biological context.
Chemical Identity and Structure
This compound is a sulfonamide derivative of benzoic acid. Its chemical structure consists of a benzoic acid core substituted with a methyl group at the 4-position and a sulfamoyl group (-SO₂NH₂) at the 3-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20532-05-2 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |
| InChI Key | USYIWRQZOYSBNN-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available experimental and predicted data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Data Type |
| Melting Point | 267-269 °C[1][2] | Experimental |
| Boiling Point | 487.0 ± 55.0 °C | Predicted[1][2] |
| pKa | 3.84 ± 0.10 | Predicted[1][2] |
| LogP | 0.4 | Predicted |
| Solubility | Data not available. See Section 3.1 for a general protocol. | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols for key parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a compound in an aqueous medium.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed, thermostated vessel.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a co-solvent mixture like water-methanol or water-ethanol if aqueous solubility is low.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For more accurate results, the data can be analyzed using Gran's plot or other computational methods.
Determination of LogP (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.
-
System Preparation: An RP-HPLC system with a C18 column is equilibrated with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected into the system, and their retention times (t_R) are recorded.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The log k' for the test compound is calculated and used to determine its LogP value from the calibration curve.
Spectral Data Analysis
Table 3: Predicted Spectral Characteristics of this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (7-9 ppm). The proton ortho to the carboxylic acid will be the most deshielded.- Methyl Protons (-CH₃): A singlet around 2.4-2.7 ppm.- Sulfamoyl Protons (-SO₂NH₂): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal around 165-175 ppm.- Aromatic Carbons: Six signals in the aromatic region (120-150 ppm). The carbons attached to the electron-withdrawing carboxylic acid and sulfamoyl groups will be the most deshielded.- Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.- N-H Stretch (Sulfonamide): Two bands in the region of 3200-3400 cm⁻¹.- S=O Stretch (Sulfonamide): Two strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).- C-H Stretches (Aromatic and Methyl): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 215.- Key Fragmentation Patterns: Loss of -OH (m/z = 198), loss of -COOH (m/z = 170), and cleavage of the sulfamoyl group. |
Biological Context and Signaling Pathways
Sulfamoylbenzoic acid derivatives are well-known for their biological activities, particularly as diuretics and inhibitors of carbonic anhydrase.
Mechanism of Action as a Carbonic Anhydrase Inhibitor
The primary mechanism of action for the diuretic and anti-glaucoma effects of many sulfonamides is the inhibition of carbonic anhydrase (CA) isoenzymes. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.
In the proximal convoluted tubule of the kidney, inhibition of CA decreases the reabsorption of bicarbonate, sodium, and water, leading to a diuretic effect. In the ciliary body of the eye, CA inhibition reduces the formation of bicarbonate ions, which are crucial for aqueous humor secretion. This leads to a decrease in intraocular pressure, making these compounds useful in the treatment of glaucoma.
Synthesis Outline
A general and established method for the synthesis of this compound and its derivatives involves a two-step process starting from 4-methylbenzoic acid.
-
Chlorosulfonation: 4-Methylbenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, primarily at the position ortho to the carboxylic acid group due to its meta-directing effect and steric hindrance.
-
Amination: The resulting 4-methyl-3-chlorosulfonylbenzoic acid is then treated with ammonia (or an appropriate amine for derivative synthesis) to replace the chlorine atom with an amino group, forming the final sulfamoylbenzoic acid product.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, primarily due to its role as a carbonic anhydrase inhibitor. While a complete experimental dataset of its physicochemical properties is not fully available in the public domain, this guide provides a robust foundation based on a combination of experimental data for the core compound, predicted values, and data from closely related analogs. The provided experimental protocols offer a clear path for the in-house determination of these crucial parameters. A deeper understanding of these properties is essential for the rational design and development of novel therapeutics based on this versatile chemical scaffold.
References
An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic acid (CAS: 20532-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a key organic intermediate with significant potential in medicinal chemistry. This document collates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and potential biological activities, with a focus on its role as a scaffold for the development of carbonic anhydrase inhibitors and diuretics. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust profile for research and development purposes. All quantitative data is presented in structured tables, and experimental workflows and potential signaling pathways are visualized using diagrams.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-carboxy-2-methylbenzenesulfonamide, is a sulfonamide derivative of benzoic acid. Its chemical structure combines a carboxylic acid and a sulfonamide group on a toluene backbone, making it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20532-05-2 |
| Molecular Formula | C₈H₉NO₄S[1] |
| Molecular Weight | 215.23 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N[1] |
| InChI | InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)[1] |
| InChIKey | USYIWRQZOYSBNN-UHFFFAOYSA-N[1] |
Table 1: Chemical Identifiers for this compound.
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 487.0±55.0 °C | Predicted |
| Density | 1.462±0.06 g/cm³ | Predicted |
| pKa | 3.84±0.10 | Predicted |
| XlogP | 0.4 | Predicted[1] |
Table 2: Predicted Physicochemical Properties of this compound.
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 4-methylbenzoic acid. The first step involves chlorosulfonation to introduce the sulfonyl chloride group, followed by amination to form the sulfonamide.
Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid
This protocol is based on the synthesis of the direct precursor to the title compound.[2]
Materials:
-
4-Methylbenzoic acid
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 4-methylbenzoic acid (1.0 g, 7.35 mmol) in chlorosulfonic acid (10 mL).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Filter the resulting solid precipitate.
-
Dissolve the solid in dichloromethane and wash with 1M HCl.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo to yield 3-(chlorosulfonyl)-4-methylbenzoic acid.
General Protocol: Amination of 3-(Chlorosulfonyl)-4-methylbenzoic acid
While a specific protocol for the amination of 3-(chlorosulfonyl)-4-methylbenzoic acid is not detailed in the searched literature, a general procedure can be inferred from the synthesis of analogous sulfamoylbenzoic acids.
Procedure:
-
Suspend the synthesized 3-(chlorosulfonyl)-4-methylbenzoic acid in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Spectroscopic Data
¹H-NMR Spectroscopy
The proton NMR spectrum of the precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid , has been reported.[2]
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 8.32 ppm | d | 1.9 Hz | 1H | Ar-H |
| 7.77 ppm | dd | 2.0 Hz, 7.7 Hz | 1H | Ar-H |
| 7.26 ppm | d | 7.9 Hz | 1H | Ar-H |
| 2.58 ppm | s | - | 3H | -CH₃ |
Table 3: ¹H-NMR Data for 3-(Chlorosulfonyl)-4-methylbenzoic acid in DMSO-d₆.
For This compound , the expected ¹H-NMR spectrum would show three aromatic protons with splitting patterns similar to the precursor, a singlet for the methyl group, and a broad singlet for the sulfonamide protons, which is exchangeable with D₂O. The carboxylic acid proton would also be present as a broad singlet at a downfield chemical shift.
Mass Spectrometry
Predicted mass spectrometry data for this compound is available.[1]
| Adduct | m/z |
| [M+H]⁺ | 216.03250 |
| [M+Na]⁺ | 238.01444 |
| [M-H]⁻ | 214.01794 |
Table 4: Predicted m/z Values for this compound.
Biological Activity and Potential Applications
The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. Derivatives of sulfamoylbenzoic acid are particularly recognized for their diuretic and carbonic anhydrase inhibitory effects.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide.[3] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3] Sulfonamides are a well-established class of potent CA inhibitors.[3] Numerous studies on derivatives of 4-sulfamoylbenzoic acid and 4-chloro-3-sulfamoylbenzoic acid have demonstrated their efficacy as inhibitors of various human carbonic anhydrase (hCA) isoforms.[4][5] It is highly probable that this compound also exhibits inhibitory activity against CAs, making it a valuable starting point for the design of novel inhibitors.
Diuretic Activity
Many sulfamoylbenzoic acid derivatives are known to possess diuretic properties.[6] They typically act by inhibiting sodium and chloride reabsorption in the kidneys, leading to increased water excretion. Studies on various 3- and 4-substituted 5-sulfamoylbenzoic acids have established a clear structure-activity relationship for diuretic effects.[6] The structural similarity of this compound to known aminobenzoic acid diuretics suggests its potential as a diuretic agent or as a scaffold for the development of new diuretic drugs.[7]
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for related sulfonamide compounds, it should be handled with care.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or use a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable chemical intermediate with strong potential for applications in drug discovery and development, particularly in the fields of carbonic anhydrase inhibition and diuretics. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive overview based on available information for its precursors and closely related analogs. Further experimental investigation into its synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate its potential.
References
- 1. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 4-Methyl-3-sulfamoylbenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives of 4-Methyl-3-sulfamoylbenzoic acid. This class of compounds, belonging to the broader family of sulfamoylbenzoic acids, has garnered significant interest in medicinal chemistry due to its diverse pharmacological profiles, including diuretic, antihypertensive, and enzyme-inhibiting properties. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Core Structure and Chemical Scaffolds
This compound serves as a versatile scaffold for the development of a wide range of derivatives. The core structure features a benzoic acid moiety, a methyl group, and a sulfonamide group, all of which can be chemically modified to modulate the compound's physicochemical properties and biological activity. The primary points of derivatization are the carboxylic acid and the sulfonamide nitrogen, allowing for the synthesis of amides, esters, and N-substituted sulfonamides.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically follows established routes for the modification of benzoic acids and sulfonamides. While specific protocols for the 4-methyl-3-sulfamoyl variant are not extensively detailed in publicly available literature, the general methodologies for analogous sulfamoylbenzoic acids are directly applicable.
General Synthesis of Sulfamoyl-Benzamide Derivatives
A common synthetic route involves the initial chlorosulfonation of a benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent amide coupling at the carboxylic acid position.
Experimental Protocol: Synthesis of Sulfamoyl-Benzamide Derivatives
This protocol outlines a linear approach to synthesize sulfamoyl-benzamide derivatives, starting from a substituted benzoic acid.
Step 1: Chlorosulfonation of Benzoic Acid
-
To an excess of chlorosulfonic acid, slowly add the substituted benzoic acid at a controlled temperature.
-
The reaction mixture is heated to facilitate the electrophilic substitution.
-
Upon completion, the mixture is carefully quenched with ice, leading to the precipitation of the sulfonyl chloride derivative.
-
The product is isolated by filtration and dried.
Step 2: Formation of the Sulfonamide
-
The synthesized sulfonyl chloride is dissolved in a suitable solvent.
-
The desired amine (e.g., cyclopropylamine, morpholine) is added, often in the presence of a base to neutralize the HCl byproduct.
-
The reaction proceeds to yield the corresponding sulfamoylbenzoic acid.
Step 3: Amide Coupling
-
The sulfamoylbenzoic acid is dissolved in a mixture of dichloromethane (DCM) and dimethylformamide (DMF).
-
A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, like 4-Dimethylaminopyridine (DMAP), are added.
-
The desired amine or aniline is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, yielding the final sulfamoyl-benzamide derivative[1].
Synthesis of N-Substituted Sulfonamide Derivatives
Derivatives can also be synthesized by reacting the sulfonyl chloride intermediate with various primary or secondary amines.
Experimental Protocol: Hinsberg Reaction for Sulfonamide Formation
-
Dissolve the corresponding sulfonyl chloride in an anhydrous solvent like dichloromethane (DCM).
-
Add a base, such as pyridine or triethylamine.
-
Cool the mixture to 0°C.
-
Slowly add the desired primary or secondary amine.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product is then isolated and purified through extraction and chromatography.
Biological Activities and Quantitative Data
Derivatives of sulfamoylbenzoic acid have been investigated for their activity against a range of biological targets, demonstrating their potential as therapeutic agents.
Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of h-NTPDases, enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[1] Dysregulation of h-NTPDase activity is associated with various pathological conditions, including thrombosis, inflammation, and cancer.[1]
| Compound/Derivative | Target | IC50 (µM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 ± 0.01 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
Table 1: Inhibitory activity of selected sulfamoyl-benzamide derivatives against h-NTPDase isoforms. Data extracted from a study on sulfamoyl-benzamide derivatives as selective inhibitors for h-NTPDases.[1]
Experimental Protocol: In Vitro h-NTPDase Inhibition Assay
The inhibitory potential of compounds against h-NTPDases can be determined using a malachite green-based colorimetric assay, which measures the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂), ATP solution, malachite green reagent, and recombinant h-NTPDase enzyme.
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATP substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the released phosphate by adding the malachite green reagent.
-
Read the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3]
Inhibition of Carbonic Anhydrases (CAs)
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes, including pH regulation and fluid balance.[4] Inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and other conditions. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have shown potent inhibitory activity against several CA isoforms.[4]
| Compound Class | Target Isoform | Affinity/Activity |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA II and IV | Low nanomolar range |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA I | Higher affinity than for CA II in some cases |
Table 2: Carbonic anhydrase inhibitory activity of 4-chloro-3-sulfamoylbenzoic acid derivatives. Data extracted from a study on carbonic anhydrase inhibitors with strong topical antiglaucoma properties.[4]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method for screening CA inhibitors is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
-
Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), p-NPA substrate solution, test compounds, and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound, and the CA enzyme.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the increase in absorbance at 400-405 nm in kinetic mode using a microplate reader.
-
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percent inhibition and determine the IC50 value.[5][6]
Diuretic and Antihypertensive Activity
Historically, sulfamoylbenzoic acid derivatives have been developed as diuretic and antihypertensive agents. These compounds typically act as loop diuretics by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle.
Experimental Protocol: Evaluation of Diuretic Activity in Rats
-
Animal Model: Use of a suitable rat model, such as DOCA/saline-induced hypertensive rats.
-
Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.2% carboxymethyl cellulose) and administered orally.
-
Urine Collection and Blood Pressure Measurement: Urine output and blood pressure are measured at specific time points before and after compound administration.
-
Data Analysis: The diuretic effect is quantified by the increase in urine excretion, and the antihypertensive effect is determined by the reduction in blood pressure compared to control groups.[7]
Lysophosphatidic Acid (LPA) Receptor Agonism
Recent research has identified sulfamoyl benzoic acid analogues as specific agonists of the LPA2 receptor, which is involved in protecting cells from apoptosis.
Experimental Protocol: Calcium Mobilization Assay for LPA Receptor Activation
Activation of the LPA2 receptor, a Gq-coupled GPCR, leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator.
-
Cell Line: Use a cell line stably expressing the human LPA2 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The agonist activity is quantified by the increase in intracellular calcium, and the EC50 value is determined from the dose-response curve.[8][9]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with various signaling pathways.
Purinergic Signaling and h-NTPDase Inhibition
Carbonic Anhydrase and pH Regulation
Na⁺-K⁺-2Cl⁻ Cotransporter in Renal Function
Lysophosphatidic Acid (LPA) Receptor Signaling
Clinical Landscape
A thorough search of clinical trial databases did not reveal any ongoing or completed clinical trials specifically for derivatives of this compound. However, the broader class of sulfamoylbenzoic acids is well-represented in clinically approved drugs, most notably furosemide, a widely used loop diuretic. The extensive clinical experience with furosemide provides a strong foundation for the safety and efficacy of the sulfamoylbenzoic acid scaffold.
Future Directions
The derivatives of this compound represent a promising area for further research and development. The key opportunities include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-methyl and 3-sulfamoyl positions could lead to the discovery of more potent and selective inhibitors or agonists for various targets.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this compound class suggest potential applications beyond their traditional use as diuretics, including in oncology, inflammation, and metabolic diseases.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to optimize their drug-like characteristics.
Conclusion
This technical guide has summarized the current state of knowledge regarding the derivatives of this compound. The versatility of this chemical scaffold, coupled with its demonstrated biological activity against multiple important therapeutic targets, underscores its potential for the development of novel therapeutics. The provided experimental protocols and pathway diagrams offer a practical resource for researchers aiming to explore this promising class of compounds further. While specific data on derivatives of the this compound core is limited, the extensive literature on analogous sulfamoylbenzoic acids provides a robust framework to guide future research endeavors.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic Acid (C8H9NO4S)
This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a sulfonamide derivative of benzoic acid. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, proposed synthesis and purification protocols, and potential biological activities based on related compounds.
Chemical and Physical Properties
This compound, with the molecular formula C8H9NO4S, is a white to off-white solid.[1][2] Its chemical structure consists of a benzoic acid core substituted with a methyl group at the 4-position and a sulfamoyl group at the 3-position. The presence of the carboxylic acid and sulfonamide functional groups suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for developing biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C8H9NO4S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| CAS Number | 20532-05-2 | [1] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 267-269 °C | [1][2] |
| Boiling Point (Predicted) | 487.0 ± 55.0 °C | [1][2] |
| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 3.84 ± 0.10 | [1][2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | [3] |
| InChI | InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | [3] |
Synthesis and Purification
Proposed Synthesis of this compound
The proposed synthesis starts from 4-methylbenzoic acid (p-toluic acid).
dot
References
Methodological & Application
Analytical Methods for 4-Methyl-3-sulfamoylbenzoic Acid: A Detailed Guide for Researchers
Introduction: 4-Methyl-3-sulfamoylbenzoic acid, a key organic intermediate and a known impurity in certain pharmaceutical compounds, requires precise and reliable analytical methods for its quantification and characterization. This document provides detailed application notes and protocols for the analysis of this compound, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, as well as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. A validated HPLC method is crucial for quality control, stability studies, and impurity profiling.
Application Note:
A reversed-phase HPLC method with UV detection is the most common approach for the analysis of this compound. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition and pH, optimal separation from other components and impurities can be achieved. Given that this compound is an acidic compound, using a mobile phase with an acidic pH (e.g., around 2.5-3.5) is recommended to suppress the ionization of the carboxylic acid and sulfamoyl groups, leading to better peak shape and retention.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
2. Chromatographic Conditions: A recommended starting point for the chromatographic conditions is outlined in the table below. These conditions are based on established methods for similar compounds and may require optimization for specific applications.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Gradient | 60% Buffer : 40% Acetonitrile (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary to isolate the analyte from excipients.
4. Method Validation: For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatograms.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against a series of known concentrations.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.
Quantitative Data Summary:
The following table summarizes typical performance characteristics of a validated HPLC method for this compound. The exact values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time | 5 - 10 minutes |
| Linearity Range (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Expected Spectroscopic Data:
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH | |
| ~8.3 | d | 1H | Aromatic H (position 2) | |
| ~7.9 | dd | 1H | Aromatic H (position 6) | |
| ~7.5 | d | 1H | Aromatic H (position 5) | |
| ~7.4 | s | 2H | -SO₂NH₂ | |
| ~2.6 | s | 3H | -CH₃ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH | |
| ~145 | Aromatic C (position 4) | |
| ~140 | Aromatic C (position 3) | |
| ~133 | Aromatic C (position 1) | |
| ~131 | Aromatic C (position 6) | |
| ~128 | Aromatic C (position 2) | |
| ~125 | Aromatic C (position 5) | |
| ~20 | -CH₃ |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this compound, and it can be operated in both positive and negative ion modes.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire mass spectra in the appropriate mass range.
Predicted Mass Spectrometry Data: The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts of this compound (Molecular Formula: C₈H₉NO₄S, Molecular Weight: 215.23 g/mol ).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.0325 |
| [M+Na]⁺ | 238.0144 |
| [M-H]⁻ | 214.0179 |
| [M+NH₄]⁺ | 233.0590 |
| [M+K]⁺ | 253.9884 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the information obtained for this compound.
References
Application Notes and Experimental Protocols for 4-Methyl-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid is a sulfonamide derivative with potential applications in pharmaceutical research and development. While comprehensive studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other well-characterized sulfamoylbenzoic acids, such as 4-chloro-3-sulfamoylbenzoic acid, provides a strong basis for predicting its chemical properties and biological activities. This document outlines potential applications, detailed experimental protocols adapted from related compounds, and relevant data for guiding research efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [1][2] |
| Molecular Weight | 215.23 g/mol | [2] |
| Melting Point | 267-269 °C | [2] |
| Predicted pKa | 3.84 ± 0.10 | [2] |
| Predicted XlogP | 0.4 | [1] |
| CAS Number | 20532-05-2 | [2] |
Potential Applications
Based on the known activities of structurally related sulfonamides, this compound is a candidate for investigation in the following areas:
-
Diuretic Activity: Sulfamoylbenzoic acids are the foundational structures for many loop diuretics. These compounds typically function by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of salt and water.[3]
-
Antihypertensive Agents: By promoting diuresis, this compound could contribute to the lowering of blood pressure.[4]
-
Antimicrobial Properties: The sulfonamide moiety is a well-known pharmacophore for antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
-
Enzyme Inhibition: Derivatives of sulfamoylbenzoic acid have shown inhibitory activity against ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in purinergic signaling.[3][5] This suggests potential applications in thrombosis, inflammation, and cancer research.[3]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and analysis of the closely related compound, 4-chloro-3-sulfamoylbenzoic acid. Researchers should consider these as a starting point, and optimization will likely be necessary.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the chlorosulfonation of p-toluic acid followed by amination.
Step 1: Chlorosulfonation of p-Toluic Acid
-
In a suitable reactor equipped with a stirrer and operating in a fume hood, carefully add chlorosulfonic acid.
-
While stirring, gradually add p-toluic acid. It is crucial to maintain the reaction temperature below 40°C during this addition.
-
After the complete addition of p-toluic acid, slowly heat the mixture to 130°C.
-
Maintain this temperature for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture onto a mixture of ice and water to precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid.
-
Filter the crude product and wash it thoroughly with cold water to remove any residual chlorosulfonic acid.
Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid
-
Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water, ensuring the temperature is maintained below 30°C.
-
Stir the resulting mixture for several hours at 30°C.
-
To decolorize the solution, heat the mixture to 60°C and add activated carbon. Stir for 30 minutes.
-
Cool the mixture and filter to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, this compound, as a white solid.
-
Filter the precipitated solid, wash with water, and dry under a vacuum.
Protocol 2: Purification by Recrystallization
Further purification of the synthesized compound can be achieved through recrystallization.
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as water or an ethanol-water mixture.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
To maximize crystal formation, further cool the solution in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under a vacuum.
Protocol 3: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reverse-phase HPLC.[6]
| Parameter | Method Details |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Note: The specific gradient and mobile phase composition should be optimized for the best separation.
Visualized Workflows and Pathways
Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Potential Mechanism of Action: Diuretic Effect
Caption: The potential mechanism of diuretic action via inhibition of the NKCC2 symporter.
References
- 1. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methyl-3-sulfamoylbenzoic Acid and its Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfamoylbenzoic acid scaffold is a versatile pharmacophore present in a variety of biologically active compounds. While specific assay data for 4-Methyl-3-sulfamoylbenzoic acid is not extensively documented in publicly available literature, numerous analogs have been synthesized and characterized as potent inhibitors of various enzymes and transporters. These compounds have demonstrated potential therapeutic applications in conditions such as glaucoma, inflammation, and cystic fibrosis.[1][2][3] This document provides an overview of the applications of sulfamoylbenzoic acid derivatives in biological assays, with a primary focus on the inhibition of the SLC26A9 anion transporter, a target of significant interest. Detailed protocols for relevant assays are provided to guide researchers in evaluating compounds of this class.
Key Biological Targets and Applications
Derivatives of sulfamoylbenzoic acid have been identified as modulators of several important biological targets:
-
Solute Carrier (SLC) Transporters: Notably, the SLC26 family of anion exchangers. A potent and specific inhibitor of SLC26A9, S9-A13, was identified through high-throughput screening.[2][4] SLC26A9 is involved in chloride and bicarbonate transport in epithelial tissues and is considered a potential therapeutic target for airway and gastrointestinal diseases.[2][4]
-
Carbonic Anhydrases (CAs): Sulfonamide-containing compounds are well-established inhibitors of carbonic anhydrases.[1] Derivatives of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have shown potent, low nanomolar inhibition of CA isozymes I, II, and IV, which are involved in aqueous humor secretion in the eye, making them relevant for glaucoma treatment.[3]
-
Cytosolic Phospholipase A2α (cPLA2α): Certain N-substituted 4-sulfamoylbenzoic acid derivatives have been shown to inhibit cPLA2α, a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid.[1]
-
Ecto-nucleoside Triphosphate Diphosphohydrolases (NTPDases): 4-Chloro-3-sulfamoylbenzoic acid and its derivatives have been identified as inhibitors of NTPDases, which are involved in terminating purinergic signaling. This mechanism is a potential target for therapeutic intervention in thrombosis, inflammation, and cancer.[5][6]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative sulfamoylbenzoic acid derivatives against their respective targets.
| Compound Class/Name | Target | Assay Type | IC50 Value | Reference |
| SLC26A9 Inhibitor | ||||
| S9-A13 | SLC26A9 | YFP Fluorescence Quenching | 90.9 ± 13.4 nM | [2][4] |
| cPLA2α Inhibitors | ||||
| N,N-dibenzyl derivative | cPLA2α | Arachidonic Acid Release | 5.8 µM | [1] |
| N-methyl, N-(1-methyl-1H-indol-3-ylethyl) derivative | cPLA2α | Arachidonic Acid Release | 5.3 µM | [1] |
| N-(1-benzhydryl-1H-indol-3-ylethyl) derivative | cPLA2α | Arachidonic Acid Release | 0.25 µM | [1] |
| NTPDase Inhibitors | ||||
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | Enzyme Inhibition Assay | 2.88 ± 0.13 μM | [6] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | Enzyme Inhibition Assay | 0.28 ± 0.07 μM | [6] |
Experimental Protocols
Protocol 1: SLC26A9 Inhibition Assay using YFP Fluorescence Quenching
This protocol is adapted from the methods used to characterize the SLC26A9 inhibitor, S9-A13.[4][7] It is a cell-based assay that measures the halide transport activity of SLC26A9 by monitoring the quenching of Yellow Fluorescent Protein (YFP) by iodide influx.
Objective: To determine the inhibitory potential of a test compound on SLC26A9-mediated anion exchange.
Materials:
-
LN215 or HEK293 cells stably expressing SLC26A9 fused to YFP (LN215-SLC26A9-YFP).
-
Non-transfected cells (for control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).
-
Iodide buffer (Assay buffer with 100 mM NaCl replaced by 100 mM NaI).
-
Test compound (e.g., this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injectors.
Experimental Workflow:
Caption: Workflow for the YFP fluorescence quenching assay.
Procedure:
-
Cell Seeding: Seed LN215-SLC26A9-YFP cells in a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Cell Washing: On the day of the assay, wash the cells twice with 100 µL of PBS per well.
-
Buffer Addition: Add 100 µL of assay buffer to each well.
-
Compound Pre-treatment: Add the test compound at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO). Incubate for 10 minutes at room temperature.
-
Baseline Fluorescence Reading: Place the plate in a fluorescence plate reader. Measure the baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~530 nm) for a few seconds.
-
Iodide Injection and Quenching Measurement: Program the plate reader to inject 50 µL of iodide buffer into each well while continuously recording the fluorescence. Monitor the decrease in YFP fluorescence over time (quenching) for 60-120 seconds.
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of iodide influx.
-
Calculate the initial rate of quenching for each concentration of the test compound.
-
Normalize the rates to the vehicle control (100% activity) and a positive control inhibitor or non-transfected cells (0% activity).
-
Plot the normalized rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: cPLA2α Inhibition Assay
This protocol outlines a general method for measuring the inhibition of cPLA2α by assessing the release of arachidonic acid.
Objective: To quantify the inhibitory effect of a test compound on cPLA2α activity.
Materials:
-
Isolated cPLA2α enzyme.
-
Phospholipid substrate (e.g., 1-stearoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine).
-
Assay buffer (e.g., 80 mM KCl, 10 mM HEPES, 2 mM DTT, 1 mM CaCl2, pH 7.4).
-
Test compound dissolved in DMSO.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Experimental Workflow:
Caption: Workflow for the cPLA2α inhibition assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a known amount of cPLA2α enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled phospholipid substrate.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a solution of fatty acid-free bovine serum albumin (BSA), which binds the released arachidonic acid.
-
Separation: Separate the unbound phospholipid substrate from the BSA-bound arachidonic acid (e.g., by precipitation of the substrate with perchloric acid followed by centrifugation).
-
Quantification: Transfer the supernatant containing the radiolabeled arachidonic acid to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Signaling and Transport Pathways
SLC26A9-Mediated Anion Exchange
SLC26A9 is an anion transporter that can facilitate the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane. Its activity is crucial for maintaining ion homeostasis and pH regulation in tissues like the airways and stomach.[2][4]
Caption: Inhibition of SLC26A9-mediated anion exchange.
References
- 1. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]
- 2. The SLC26A9 inhibitor S9-A13 provides no evidence for a role of SLC26A9 in airway chloride secretion but suggests a contribution to regulation of ASL pH and gastric proton secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of 4-Methyl-3-sulfamoylbenzoic Acid and its Derivatives in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-3-sulfamoylbenzoic acid scaffold and its analogs represent a versatile class of compounds with significant potential in various therapeutic areas. Their unique structural features, combining a benzoic acid moiety with a sulfonamide group, allow for diverse biological activities. This document provides an overview of their key applications in research, supported by experimental data and detailed protocols to guide further investigation.
Application Notes
The research applications of this compound and its derivatives span several key areas of drug discovery and development, including oncology, inflammation, infectious diseases, and cardiovascular medicine.
Enzyme Inhibition
The sulfamoylbenzoic acid framework is a prominent feature in the design of various enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: Sulfonamide-containing compounds are well-established as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in numerous physiological and pathological processes.[1] The sulfamoylbenzoic acid moiety serves as a key pharmacophore for designing selective CA inhibitors for potential therapeutic use in conditions like glaucoma, epilepsy, and certain types of cancer.
-
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: Derivatives of sulfamoylbenzoic acid have been synthesized and identified as inhibitors of h-NTPDases, a family of ectonucleotidases involved in physiological and pathological processes such as thrombosis, diabetes, inflammation, and cancer.[2] Specific derivatives have shown potent and selective inhibition of different h-NTPDase isoforms.[2]
-
Arachidonic Acid Pathway Modulation: Certain N-substituted 4-sulfamoylbenzoic acid derivatives act as inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes.[1] This suggests their potential as anti-inflammatory agents.
-
LIM Domain Kinase (LIMK) Inhibition: The sulfamoylbenzoic acid scaffold is a viable foundation for the design of LIMK inhibitors.[1] LIM kinases are key regulators of actin cytoskeletal dynamics and are being explored as therapeutic targets in cancer and neurological disorders.[1]
Antimicrobial Activity
The sulfonamide group is a cornerstone of antibacterial therapy. It functions by mimicking p-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[1][3] This competitive inhibition leads to a bacteriostatic effect.[3] Derivatives of sulfamoylbenzoic acid have been investigated for their antibacterial efficacy against various strains.[1][3]
Receptor Agonism
-
Lysophosphatidic Acid (LPA) Receptor Agonism: Specific sulfamoylbenzoic acid analogs have been developed as agonists for the LPA2 receptor.[1][4] The LPA2 receptor is involved in protecting cells from apoptosis, making its agonists potential therapeutic agents for conditions involving excessive cell death, such as radiation injury.[4]
Anticancer and Anti-motility Effects
Research into benzoic acid derivatives has indicated their potential to inhibit the migration and chemotaxis of cancer cells, suggesting a role in preventing metastasis.[1] While specific data on this compound is limited in this context, the general findings for related structures are promising.
Antihypertensive Applications
Historically, sulfamoylbenzoic acid derivatives have been explored for their antihypertensive properties.[5] While many of these compounds also exhibit a diuretic effect, research has focused on developing derivatives with potent hypotensive activity while minimizing or eliminating diuretic side effects.[5]
Quantitative Data
The following tables summarize the inhibitory and agonist activities of various sulfamoylbenzoic acid derivatives from cited research.
Table 1: Inhibition of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) by Sulfamoylbenzoic Acid Derivatives [2]
| Compound ID | Derivative Structure | Target | IC50 (µM) |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 ± 0.01 |
Table 2: Agonist Activity of Sulfamoylbenzoic Acid Analogues at the LPA2 Receptor [4]
| Compound ID | Derivative Structure | Target | EC50 (nM) |
| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | 0.00506 ± 0.00373 |
Experimental Protocols
Protocol 1: Synthesis of Sulfamoylbenzoic Acid Derivatives
This protocol outlines a general method for the synthesis of sulfamoylbenzoic acid derivatives, which can be adapted based on the desired final compound.[2][5]
Materials:
-
Substituted benzoic acid
-
Chlorosulfonic acid
-
Thionyl chloride
-
Appropriate amine (e.g., cyclopropylamine, morpholine)
-
Solvents (e.g., Tetrahydrofuran, Pyridine, Dimethylformamide)
-
Triethylamine
-
Standard laboratory glassware and equipment
Procedure:
-
Chlorosulfonation: React the starting benzoic acid with a slight excess of chlorosulfonic acid at an elevated temperature to produce the corresponding sulfonyl chloride.
-
Sulfonamide Formation: Treat the resulting sulfonyl chloride with the desired amine (e.g., cyclopropylamine, morpholine, or p-bromoaniline) to synthesize the sulfamoylbenzoic acid.
-
Amide Coupling (Optional): For the synthesis of sulfamoyl benzamide derivatives, subject the sulfamoylbenzoic acid to standard carbodiimide coupling conditions using EDC and catalytic DMAP in a suitable solvent like DCM and DMF as co-solvents.
-
Purification: Purify the final product using appropriate techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using analytical methods like NMR, HPLC, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (sulfamoylbenzoic acid derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive and negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: h-NTPDase Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against h-NTPDase isoforms.
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, -8)
-
Test compound
-
ATP (substrate)
-
Malachite green reagent for phosphate detection
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Reaction: In a 96-well plate, pre-incubate the h-NTPDase enzyme with various concentrations of the test compound in the assay buffer.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Visualizations
The following diagrams illustrate key pathways and workflows related to the applications of this compound and its derivatives.
Caption: Inhibition of bacterial folic acid synthesis by sulfamoylbenzoic acid derivatives.
Caption: LPA2 receptor agonism by sulfamoylbenzoic acid analogues promoting cell survival.
Caption: General experimental workflow for the synthesis of sulfamoylbenzoic acid derivatives.
References
- 1. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Methyl-3-sulfamoylbenzoic Acid (SLC-0111) as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid, widely known in the scientific literature as SLC-0111, is a potent and selective small molecule inhibitor of carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that is highly expressed in a variety of solid tumors and plays a crucial role in regulating pH in the tumor microenvironment.[2] Under hypoxic conditions, which are common in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) drives the expression of CAIX.[2][3] CAIX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to extracellular acidosis while maintaining a more alkaline intracellular pH.[2] This pH regulation promotes tumor cell survival, proliferation, and metastasis.[2] The restricted expression of CAIX in normal tissues makes it an attractive target for anticancer therapies.[2] SLC-0111, a ureido-substituted benzenesulfonamide, has demonstrated significant anti-tumor effects in preclinical studies and has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[2][4][5]
Mechanism of Action
SLC-0111 exerts its anti-tumor effects primarily through the selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII.[6] By inhibiting CAIX, SLC-0111 disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent cell death, particularly in the hypoxic and acidic tumor microenvironment.[7] Recent studies have also elucidated a role for CAIX in redox homeostasis, where its inhibition can lead to an increase in lipid peroxidation and the induction of ferroptosis, a form of iron-dependent cell death.[8]
Data Presentation
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) | Reference |
| hCA I | 5080 nM | [6] |
| hCA II | 9640 nM | [6] |
| hCA IX | 45.1 nM | [6] |
| hCA XII | 4.5 nM | [6] |
hCA: human Carbonic Anhydrase
Table 2: IC50 Values of SLC-0111 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colon Carcinoma | 13.53 | [4] |
| MCF7 | Breast Adenocarcinoma | 18.15 | [4] |
| PC3 | Prostate Adenocarcinoma | 8.71 | [4] |
Table 3: Cytotoxicity of SLC-0111 in a Normal Cell Line
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| CCD-986sk | Normal Skin Fibroblasts | 45.70 | [4] |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of SLC-0111 against various carbonic anhydrase isoforms using a stopped-flow CO2 hydration assay.[6]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
SLC-0111
-
CO2-saturated water
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of SLC-0111 in DMSO.
-
Perform serial dilutions of the SLC-0111 stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Pre-incubate the enzyme solution with each dilution of SLC-0111 for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus.
-
Load freshly prepared CO2-saturated water into the second syringe.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (typically 10-100 seconds) to determine the initial rate of the CO2 hydration reaction.[9]
-
Calculate the percentage of inhibition for each SLC-0111 concentration relative to a vehicle control (DMSO).
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model using non-linear regression analysis.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol outlines the use of the MTT assay to determine the IC50 value of SLC-0111 in cancer cell lines.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Prepare a stock solution of SLC-0111 in DMSO.
-
Perform serial dilutions of the SLC-0111 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of SLC-0111. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each SLC-0111 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the SLC-0111 concentration and fitting the data to a dose-response curve.[10]
Visualizations
Caption: HIF-1α/CAIX Signaling Pathway in Hypoxic Tumor Cells.
Caption: General Experimental Workflows.
Caption: SLC-0111 Induced Ferroptosis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Methyl-3-sulfamoylbenzoic Acid by LC/MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective method for the quantitative analysis of 4-Methyl-3-sulfamoylbenzoic acid in solution using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition, making it suitable for researchers, scientists, and drug development professionals. The described method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, ensuring high specificity and accuracy.
Introduction
This compound is a molecule of interest in pharmaceutical development and research. Accurate and reliable quantification of this compound is essential for various applications, including impurity profiling and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) offers exceptional sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] This document provides a detailed protocol for the analysis of this compound, which can be adapted for various sample matrices. While this protocol is specifically for this compound, methodologies for similar compounds like 4-Chloro-3-sulfamoylbenzoic acid have been successfully established, demonstrating the robustness of this analytical approach for this class of molecules.[2][3][4]
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible LC/MS/MS analysis.[5][6][7] The following protocol outlines the preparation of a standard solution. For analysis in complex matrices like plasma or urine, a protein precipitation or liquid-liquid extraction step may be necessary.[2][3]
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at the desired concentrations (e.g., 1 µg/mL).[2]
Liquid Chromatography (LC)
The chromatographic separation is performed using a reversed-phase C18 column. The conditions provided are a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[2] |
| Mobile Phase A | 0.1% formic acid in water[2] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[2] |
| Gradient | 0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10-10.1 min: 95% to 5% B10.1-12 min: 5% B[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL[2] |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).[3] Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds.
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode[2] |
| Spray Voltage | -3.0 kV[2] |
| Capillary Temperature | 320 °C[2] |
| Sheath Gas Flow Rate | 35 (arbitrary units)[2] |
| Auxiliary Gas Flow Rate | 10 (arbitrary units)[2] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A plausible precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would result from the fragmentation of the precursor ion. |
| Collision Energy | To be optimized for each MRM transition. |
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting calibration curve data.
| Concentration (ng/mL) | Peak Area |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Visualizations
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 6. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: HPLC Analysis of 4-Methyl-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality and purity of raw materials, monitoring reaction progress, and assessing the stability of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.
This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is adapted from established procedures for structurally similar compounds, such as 4-Chloro-3-sulfamoylbenzoic acid, and is suitable for routine quality control and research applications.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Water (HPLC grade or Milli-Q)
Equipment
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
Preparation of Solutions
Mobile Phase Preparation (Acidic Conditions)
An acidic mobile phase is recommended to ensure the protonation of the carboxylic acid and sulfamoyl groups, leading to better retention and peak shape in reversed-phase chromatography.[2]
-
Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to approximately 2.5 with phosphoric acid.
-
Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Mobile Phase: A mixture of the acidic aqueous buffer and the organic solvent. The exact ratio should be optimized for the specific column and system but a starting point of 70:30 (v/v) aqueous to organic phase is recommended.[2]
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).[2]
Sample Preparation
The sample preparation will depend on the matrix. For bulk drug substance:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Chromatographic Conditions
The following table summarizes a recommended starting point for the HPLC analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | UV at 235 nm[3] |
Data Presentation: Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical data. The following table outlines key validation parameters that should be assessed. The acceptance criteria provided are typical for pharmaceutical analysis.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurities or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0% Intermediate Precision (inter-day precision): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of method validation parameters.
References
Application Notes and Protocols: 4-Methyl-3-sulfamoylbenzoic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid, a versatile sulfonamide derivative, serves as a valuable scaffold in medicinal chemistry. Its structural features allow for the design and synthesis of potent and selective modulators of various biological targets. This document provides an overview of its applications in drug development, focusing on its role as a precursor for carbonic anhydrase inhibitors, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors, and lysophosphatidic acid (LPA) receptor agonists. Detailed protocols for synthesis and relevant biological assays are provided to facilitate further research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20532-05-2 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 267-269 °C | |
| pKa (Predicted) | 3.84 ± 0.10 |
Applications in Drug Development
The this compound scaffold has been successfully employed to develop inhibitors and agonists for several important drug targets.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] Derivatives of this compound can be synthesized to target various CA isoforms, which are implicated in diseases such as glaucoma, epilepsy, and cancer.[2][3] The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylbenzoic Acid Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Benzamide-4-sulfonamide Derivatives | hCA I | 5.3–334 nM | [4] |
| Benzamide-4-sulfonamide Derivatives | hCA II | Low nanomolar to subnanomolar | [4] |
| Benzamide-4-sulfonamide Derivatives | hCA VII | Low nanomolar to subnanomolar | [4] |
| Benzamide-4-sulfonamide Derivatives | hCA IX | Low nanomolar to subnanomolar | [4] |
| Pyridine-3-sulfonamide Derivatives | hCA I, II, IX, XII | Varied (low nanomolar to micromolar) | [5] |
| Hydrazide-sulfonamide Hybrids | hCA II, IX, XII | Varied (selective inhibition observed) | [6] |
NTPDase Inhibition
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are involved in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[7] Inhibition of NTPDases is a therapeutic strategy for conditions like thrombosis, inflammation, and cancer.[8][9] Sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of various h-NTPDase isoforms.[8]
Quantitative Data: Inhibition of h-NTPDase Isoforms by Sulfamoyl-benzamide Derivatives
| Compound | Target Isoform | IC₅₀ (µM) | Reference |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | [8][9] |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 | [8][9] |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 | [8][9] |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 | [8][9] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | [8] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | [8] |
LPA Receptor Agonism
Lysophosphatidic acid (LPA) receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular processes, including cell survival and proliferation.[10][11] The LPA₂ receptor, in particular, is a target for developing anti-apoptotic and radioprotective agents.[10] Sulfamoyl benzoic acid analogues have been designed as specific and potent agonists of the LPA₂ receptor.[10][12]
Quantitative Data: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA₂ Receptor
| Compound | Target Receptor | EC₅₀ (nM) | Reference |
| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d) | LPA₂ | 0.00506 ± 0.00373 | [10][12] |
| Fluoro-substituted analogue (11c) | LPA₂ | 0.15 ± 0.02 | [12] |
| Bromo-substituted analogue (8c) | LPA₂ | 60.90 ± 9.39 | [12] |
Diuretic Activity
Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics like furosemide and can exhibit potent diuretic effects.[13] They act by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle.[13] While some applications aim to minimize this effect, it remains a key therapeutic area for this class of compounds.[14]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound starting from p-toluic acid.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
p-Toluic acid
-
Chlorosulfonic acid
-
Concentrated ammonia water
-
Hydrochloric acid (HCl)
-
Ice
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Desired amine
Procedure:
-
Chlorosulfonation: a. In a suitable reactor, carefully add chlorosulfonic acid. b. While stirring, gradually add p-toluic acid, maintaining the temperature below 40°C. c. After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours. d. Cool the reaction mixture to room temperature and pour it onto a mixture of ice and water to precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid. e. Filter the crude product and wash it with cold water.
-
Amination: a. Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C. b. Stir the mixture for several hours at 30°C. c. Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the final product, this compound. d. Filter the white solid, wash with cold water, and dry.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase.[15]
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Carbonic Anhydrase Inhibition Assay Workflow.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, IX)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (substrate)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.
-
To the wells of a 96-well plate, add 20 µL of the diluted compounds or standard. For the control, add 20 µL of assay buffer with DMSO.
-
Add 140 µL of assay buffer to all wells.
-
Add 20 µL of the carbonic anhydrase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-nitrophenyl acetate solution to each well.
-
Immediately measure the absorbance at 400-405 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP.[7][8]
Workflow for NTPDase Inhibition Assay
Caption: NTPDase Inhibition Assay Workflow.
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, or 8)
-
Test compounds dissolved in DMSO
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂[8]
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add 2.5 µL of the test compound at various concentrations to the wells of a 96-well plate. For the control, add 2.5 µL of DMSO.[7]
-
Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.[7]
-
Pre-incubate the plate at 37°C for 15 minutes.[7]
-
Initiate the enzymatic reaction by adding 25 µL of ATP solution to each well.[7]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[7]
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
LPA Receptor Activation Assay (Calcium Mobilization)
This assay measures the activation of LPA receptors by quantifying the transient increase in intracellular calcium.[10]
Signaling Pathway for LPA₂ Receptor Activation
Caption: LPA₂ Receptor Signaling Pathway.
Materials:
-
Cells expressing the human LPA₂ receptor (e.g., recombinant cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Test compounds (sulfamoyl benzoic acid analogues)
-
LPA (standard agonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed the LPA₂ receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Inject the test compounds or LPA at various concentrations into the wells.
-
Continuously measure the fluorescence intensity for a set period to capture the transient calcium flux.
-
Calculate the peak fluorescence response for each concentration.
-
Determine the EC₅₀ value by plotting the fluorescence response against the logarithm of the agonist concentration.
Conclusion
This compound is a privileged scaffold in drug discovery, providing a foundation for the development of modulators for a range of important biological targets. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for generating compound libraries for high-throughput screening. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the exploration and optimization of this compound derivatives for various therapeutic applications.
References
- 1. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 4-Methyl-3-sulfamoylbenzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid (CAS No. 20532-05-2) is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development.[1] Structurally similar to the well-documented 4-chloro-3-sulfamoylbenzoic acid, a key precursor to the potent loop diuretic furosemide, the methyl-substituted analog serves as a valuable building block for the synthesis of a diverse range of biologically active molecules.[2][3] Its utility primarily lies in the synthesis of potent enzyme inhibitors, particularly targeting carbonic anhydrases, which are implicated in various pathological conditions such as glaucoma, epilepsy, and certain types of cancer.[4]
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate. It is intended to guide researchers and drug development professionals in the synthesis and evaluation of novel therapeutic agents derived from this scaffold.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 20532-05-2 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Melting Point | 267-269 °C | [1] |
| Boiling Point (Predicted) | 487.0±55.0 °C | [1] |
| Density (Predicted) | 1.462±0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.84±0.10 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process analogous to the preparation of its chloro-substituted counterpart, starting from p-toluic acid (4-methylbenzoic acid).[3] The general synthetic scheme involves chlorosulfonation followed by amination.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorosulfonation of p-Toluic Acid
This step introduces the sulfonyl chloride group onto the benzene ring, yielding 4-methyl-3-(chlorosulfonyl)benzoic acid.
-
Materials:
-
p-Toluic acid
-
Chlorosulfonic acid
-
-
Procedure:
-
In a suitable reactor, carefully add chlorosulfonic acid.
-
While stirring, gradually add p-toluic acid, maintaining the temperature below 40°C.
-
After the addition is complete, slowly heat the mixture to approximately 130°C and maintain this temperature for several hours to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to room temperature and then cautiously pour it onto a mixture of ice and water to precipitate the 4-methyl-3-(chlorosulfonyl)benzoic acid intermediate.
-
Filter the crude product and wash it with cold water to remove any residual chlorosulfonic acid.
-
Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid
This step converts the sulfonyl chloride to the desired sulfonamide.
-
Materials:
-
4-Methyl-3-(chlorosulfonyl)benzoic acid (from Step 1)
-
Concentrated ammonia water
-
Activated carbon
-
Hydrochloric acid
-
-
Procedure:
-
Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C.[3]
-
Stir the mixture for several hours at 30°C.[3]
-
Heat the mixture to 60°C and add activated carbon. Stir for 30 minutes to decolorize the solution.[3]
-
Cool the mixture and filter to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, this compound, as a white solid.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
-
Application in the Synthesis of Carbonic Anhydrase Inhibitors
A primary application of this compound is in the synthesis of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The carboxylic acid group of this compound provides a convenient handle for the introduction of various side chains through amide bond formation, allowing for the generation of large libraries of potential CA inhibitors with diverse properties and selectivities for different CA isoforms.[4]
Experimental Protocol: Synthesis of 4-Methyl-3-sulfamoylbenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound using carbodiimide coupling agents.
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-methyl-3-sulfamoylbenzamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
While specific inhibition data for derivatives of this compound are not widely published, the following table presents in vitro inhibition data for representative CA inhibitors derived from the structurally similar 4-chloro-3-sulfamoylbenzoic acid against various human carbonic anhydrase (hCA) isoforms. This data provides a valuable reference for the potential potency of analogous compounds derived from the methyl-substituted intermediate.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 74 | 25 | 5.7 |
| Derivative 1 | 98.5 | 0.78 | 0.92 | 3.2 | 4.1 |
| Derivative 2 | 15.4 | 1.2 | 1.5 | 4.5 | 6.3 |
| Derivative 3 | 7.8 | 0.65 | 0.88 | 2.8 | 3.9 |
Data is illustrative and compiled from studies on 4-chloro-3-sulfamoylbenzoic acid derivatives for comparative purposes.[4]
Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[4] Inhibition of specific CA isoforms has therapeutic benefits in various diseases. For instance, inhibition of hCA II and IV in the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[4] Transmembrane isoforms like hCA IX and XII are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[4] Therefore, inhibitors of these isoforms are being investigated as anticancer agents.
Other Potential Applications
Derivatives of sulfamoylbenzoic acids have been explored for a range of other therapeutic applications, suggesting that this compound could be a valuable intermediate for the discovery of novel drugs targeting:
-
Diuretics: As a close analog of furosemide precursors, derivatives of this compound hold potential as novel diuretic agents.[5][6]
-
h-NTPDase Inhibitors: Certain sulfamoyl-benzamide derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions such as thrombosis, diabetes, and cancer.[7]
-
LPA Receptor Agonists: Some sulfamoyl benzoic acid analogs have been identified as specific agonists of the lysophosphatidic acid (LPA) 2 receptor, which plays a role in protecting cells from apoptosis.[8]
Conclusion
This compound is a promising chemical intermediate for the development of new therapeutic agents. Its straightforward synthesis and the versatility of its carboxylic acid functionality make it an attractive starting material for generating diverse chemical libraries. The primary application lies in the synthesis of carbonic anhydrase inhibitors, with significant potential for the treatment of glaucoma, cancer, and other diseases. Further exploration of this scaffold may lead to the discovery of novel drugs with a range of biological activities.
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Furosemide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays with 4-Methyl-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-sulfamoylbenzoic acid belongs to the sulfonamide class of compounds, a well-established group of molecules known for their inhibitory activity against various enzymes, most notably the carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and bone resorption. Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and cancer, making them a key target for drug discovery.
Data Presentation: Inhibitory Activity of Sulfamoylbenzoic Acid Derivatives against Carbonic Anhydrases
The following table summarizes the in vitro inhibition data (Kᵢ or IC₅₀ values) for various sulfamoylbenzoic acid derivatives against several human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of the potency and selectivity of this class of compounds.
| Compound/Derivative Class | hCA I (Kᵢ/IC₅₀) | hCA II (Kᵢ/IC₅₀) | hCA IV (Kᵢ/IC₅₀) | hCA IX (Kᵢ/IC₅₀) | hCA XII (Kᵢ/IC₅₀) | Reference |
| Benzamide-4-sulfonamides | 5.3–334 nM (Kᵢ) | Low nM/sub-nM (Kᵢ) | Not Reported | Low nM/sub-nM (Kᵢ) | Not Reported | [1] |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | Higher affinity than for hCA II | Low nM affinity | Low nM affinity | Not Reported | Not Reported | [2] |
| 4-substituted pyridine-3-sulfonamides | >10,000 nM (Kᵢ) | 271 nM (Kᵢ) | Not Reported | 137 nM (Kᵢ) | 91 nM (Kᵢ) | [3] |
| Hydrazide-sulfonamide hybrids of 4-Methylsalicyl | Not Reported | Inhibitory Activity | Not Reported | Selective Inhibition | Not Inhibited | [4] |
| Acetazolamide (Standard Inhibitor) | 281.33 nM (Kᵢ) | 9.07 nM (Kᵢ) | Not Reported | 25.8 nM (Kᵢ) | Not Reported | [1][5] |
Note: Lower Kᵢ or IC₅₀ values indicate higher inhibitory potency. "Not Reported" indicates that data was not available in the cited sources. The inhibitory activities are presented as either Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values.
Experimental Protocols
A widely used method for determining the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay based on the enzyme's esterase activity.
Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is suitable for determining the IC₅₀ values of test compounds against various CA isoforms.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
Acetazolamide (standard CA inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound and acetazolamide in Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of the CA enzyme in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.
-
Prepare a fresh solution of pNPA in a solvent like acetonitrile or DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and substrate solution (no enzyme).
-
Control wells (100% activity): Add Assay Buffer, CA enzyme solution, and the same concentration of DMSO as in the test wells.
-
Test wells: Add Assay Buffer, CA enzyme solution, and the desired concentration of the test compound.
-
Positive control wells: Add Assay Buffer, CA enzyme solution, and the desired concentration of acetazolamide.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, enzyme, and inhibitor (or vehicle) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of 4-Methyl-3-sulfamoylbenzoic acid.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process starting from p-toluic acid. The first step involves the chlorosulfonation of p-toluic acid to yield the intermediate, 4-carboxy-2-methylbenzenesulfonyl chloride. This is followed by amination of the sulfonyl chloride to produce the final product. Careful control of reaction conditions is crucial for maximizing yield and purity.
Synthesis Workflow
Technical Support Center: 4-Methyl-3-sulfamoylbenzoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyl-3-sulfamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the potential impurities in a synthesis of this compound?
A2: Impurities can arise from the starting materials and side reactions during the synthesis, which typically involves the chlorosulfonation of p-toluic acid followed by amination. Potential impurities include:
-
Unreacted p-toluic acid: The starting material for the synthesis.[1]
-
Isomeric sulfonation products: Sulfonation at other positions on the aromatic ring.
-
Di-sulfonated products: Introduction of a second sulfamoyl group.
-
4-Methyl-3-sulfonylchloridebenzoic acid: The intermediate before the amination step.
-
Polymeric materials: Resulting from side reactions during chlorosulfonation.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring purity. TLC offers a quick qualitative assessment, while HPLC provides quantitative data on purity. A sharp melting point close to the literature value (267-269 °C) also indicates high purity.[2]
Troubleshooting Guides
Recrystallization
Problem: Low yield of purified product after recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, aqueous solutions or ethanol-water mixtures are good starting points.[3][4][5][6] |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3][6] |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature to promote the formation of pure crystals before further cooling in an ice bath.[3] |
| Product remains in the mother liquor | Concentrate the mother liquor and perform a second recrystallization to recover more product. |
Problem: Oily precipitate instead of crystals.
| Possible Cause | Troubleshooting Step |
| Presence of significant impurities | The impurities may be lowering the melting point of the mixture. Try pre-purifying the crude product by another method, such as a wash or short column chromatography, before recrystallization. |
| Supersaturation | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. |
| Inappropriate solvent system | Experiment with different solvent systems. A mixture of solvents may be necessary to achieve good crystallization. |
Thin-Layer Chromatography (TLC)
Problem: Poor separation of spots on the TLC plate.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity | If the spots remain at the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). If the spots run with the solvent front, the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane or toluene). An ideal Rf value is between 0.3 and 0.7.[7] |
| Co-spotting of impurities | The crude material may contain impurities with similar polarities to the product. Consider using a different solvent system or a two-dimensional TLC technique. |
| Overloading the plate | Apply a smaller, more concentrated spot of the sample to the baseline. |
High-Performance Liquid Chromatography (HPLC)
Problem: Peak tailing or fronting.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | For acidic compounds like this compound, the mobile phase pH should be controlled. A lower pH (e.g., around 2.5-3 using phosphoric or formic acid) will ensure the carboxylic acid is protonated, leading to better peak shape on a C18 column.[8][9] |
| Column overload | Reduce the injection volume or dilute the sample.[8] |
| Secondary interactions with the stationary phase | Use a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanols. |
| Column contamination | Flush the column with a strong solvent or replace the guard column. |
Problem: Poor resolution between the product and impurity peaks.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to separate complex mixtures. |
| Incorrect column choice | A column with a different stationary phase (e.g., phenyl-hexyl) may provide better selectivity. |
| Flow rate is too high | Decrease the flow rate to allow for better equilibration and separation. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, and mixtures thereof) at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Thin-Layer Chromatography (TLC) Protocol
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Starting Point) | Toluene:Ethyl Acetate (7:3 v/v) |
| Visualization | UV light (254 nm) |
Procedure:
-
Dissolve a small amount of the crude and purified samples in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solutions onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light and calculate the Rf values.
High-Performance Liquid Chromatography (HPLC) Protocol
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. A starting point could be 70% A / 30% B, moving to 30% A / 70% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase conditions.
-
Prepare standard solutions of this compound and dissolve the sample in the mobile phase.
-
Inject the samples and analyze the resulting chromatogram for purity and retention time.
Visualizations
Caption: Recrystallization workflow for this compound.
References
- 1. CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents [patents.google.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Stability Studies of 4-Methyl-3-sulfamoylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on 4-Methyl-3-sulfamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting stability studies on this compound?
A1: The primary objectives for conducting stability studies on this compound are:
-
To identify the likely degradation products.[1]
-
To establish the degradation pathways of the molecule.[1][2]
-
To determine the intrinsic stability of the molecule under various environmental conditions.[1]
-
To develop and validate a stability-indicating analytical method, which is a quantitative procedure to detect changes in the drug substance's stability over time.[3]
-
To inform the selection of appropriate formulation, packaging, and storage conditions.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[1][4] For this compound, a minimal set of stress factors should include:
-
Acid Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.[2]
-
Base Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.[2]
-
Oxidation: Exposure to an oxidizing agent, commonly 3% hydrogen peroxide.[1][5]
-
Thermal Degradation: Exposure to high temperatures, for instance, 60°C or 80°C, with or without controlled humidity.[1]
-
Photostability: Exposure to a combination of visible and UV light, with a minimum of 1.2 million lux hours and 200 watt hours/m².[1]
Q3: What analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for stability testing due to its high sensitivity, accuracy, and versatility in separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6][7] A stability-indicating method (SIM) developed using HPLC is crucial.[3] Other techniques that can be employed include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification and structural elucidation of degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of degradation products.[6]
-
Ultraviolet (UV)-Visible Spectrophotometry: Can be used for quantification but may lack the specificity of chromatographic methods when degradation products have similar absorption spectra.[7]
Q4: How much degradation is considered sufficient in a forced degradation study?
A4: The goal is to achieve a level of degradation that is significant enough to be detected and to ensure that the analytical method is capable of separating the degradants from the parent compound. A degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate for the validation of stability-indicating chromatographic assays.[2] If no degradation is observed under stress conditions, the study can be concluded, indicating the molecule's stability.[1]
Troubleshooting Guides
Issue 1: No degradation observed under initial stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time.[2] |
| The molecule is highly stable under the tested conditions. | If extensive efforts to degrade the molecule fail, it is indicative of its high stability. Document the conditions tested and report the stability of the compound.[1] |
| The drug substance is not soluble in the stress medium. | Ensure complete dissolution of this compound in the chosen solvent before applying stress. A co-solvent may be necessary if the compound is not freely soluble in water.[2] |
Issue 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation pathways.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too aggressive. | Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressor (acid, base, oxidizing agent), or shortening the exposure duration.[2] |
| High reactivity of the molecule. | Perform time-point studies under milder conditions to track the formation of initial degradation products before they are further degraded. |
Issue 3: Poor resolution between the parent peak of this compound and its degradation products in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step | | Suboptimal chromatographic conditions. | Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., organic modifier, pH, buffer concentration), changing the column (e.g., different stationary phase, particle size, or dimensions), or modifying the gradient elution profile. | | Co-elution of multiple degradation products. | Employ a different detection wavelength if the UV spectra of the co-eluting peaks are different. Alternatively, utilize a more powerful separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC) or a different chromatographic mode (e.g., ion-exchange if applicable). |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 8.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15.2% | 3 |
| Oxidation | 3% H₂O₂ | 12 hours | 11.8% | 2 |
| Thermal | 80°C | 48 hours | 5.3% | 1 |
| Photolytic | 1.2 million lux hours, 200 W h/m² | 7 days | 4.1% | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Stress Application: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl and dilute to volume with a 50:50 mixture of the organic solvent and water.
-
Incubation: Keep the flask at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.
-
Sample Analysis: Dilute the neutralized solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Control Sample: Prepare a control sample by following the same procedure but replacing the 1 M HCl with purified water.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solid sample of this compound by spreading a thin layer in a petri dish. Also, prepare a solution of the compound at a concentration of 1 mg/mL in a suitable solvent.
-
Exposure: Place the samples in a photostability chamber. Expose the samples to a light source that provides a combined visible and UV output. The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours per square meter for UV light.[1]
-
Control Sample: Prepare identical samples and wrap them in aluminum foil to protect them from light. Place these dark controls alongside the exposed samples in the photostability chamber to assess the contribution of thermal degradation.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmasm.com [pharmasm.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. usp.org [usp.org]
- 8. globalresearchonline.net [globalresearchonline.net]
optimizing reaction conditions for 4-Methyl-3-sulfamoylbenzoic acid
Technical Support Center: 4-Methyl-3-sulfamoylbenzoic Acid
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is a two-step synthesis starting from p-toluic acid.
-
Chlorosulfonation: p-Toluic acid is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, forming 3-(chlorosulfonyl)-4-methylbenzoic acid.
-
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source (e.g., concentrated ammonia water) to form the final product, this compound.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges are:
-
Regiocontrol during Chlorosulfonation: The key challenge is directing the sulfonation to the desired position (ortho to the carboxylic acid and meta to the methyl group). The methyl group is an ortho-, para-director, which can lead to the formation of an undesired isomer.[1][2][3] Controlling reaction temperature and conditions is crucial.
-
Handling of Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water. All reactions must be carried out under anhydrous conditions in appropriate glassware.
-
Product Purification: The final product is a polar, crystalline solid. Purification often involves recrystallization, and removing inorganic salts and isomeric impurities can be challenging.[4]
Q3: Why is this compound of interest?
A3: As a sulfamoylbenzoic acid derivative, it belongs to a class of compounds known as loop diuretics.[5][6] These molecules are of significant interest in medicinal chemistry because they inhibit ion transporters in the kidney, specifically the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), leading to increased excretion of salt and water.[7][8][9][10][11] They are foundational scaffolds for developing drugs to treat hypertension and edema.[9][11]
Troubleshooting Guide
Issue 1: Low yield or no conversion during the chlorosulfonation step.
| Possible Cause | Suggested Solution |
| Moisture in the reaction: Chlorosulfonic acid is rapidly quenched by water. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous p-toluic acid. |
| Insufficient reagent: Not enough chlorosulfonic acid was used to drive the reaction to completion. | Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) to act as both reagent and solvent. |
| Reaction temperature too low: The activation energy for the sulfonation may not be reached. | While initial addition should be done at a low temperature (0-5 °C) to control the exothermic reaction, the mixture often requires gentle heating (e.g., 50-70 °C) for a period to ensure completion. Monitor the reaction by TLC. |
Issue 2: Formation of the wrong isomer during chlorosulfonation.
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control: The directing effects of the methyl and carboxylic acid groups are competitive. Reaction conditions heavily influence the ratio of isomers. | The methyl group strongly directs para, which would be the major undesired isomer. Sulfonation is reversible, and isomer distribution can change with temperature and time.[2][3] Carefully control the reaction temperature. Lower temperatures often favor kinetic products. Refer to the data tables below for guidance on how conditions affect isomer distribution. |
Issue 3: The amination reaction is incomplete or slow.
| Possible Cause | Suggested Solution |
| Poor mixing/solubility: The intermediate sulfonyl chloride may not be well-dispersed in the aqueous ammonia. | Ensure vigorous stirring. While the sulfonyl chloride is typically added to cold, concentrated ammonia water, allowing the reaction to slowly warm to room temperature with continued stirring can improve conversion.[4] |
| Hydrolysis of the sulfonyl chloride: The intermediate is sensitive to water and can hydrolyze back to the sulfonic acid, which will not react with ammonia. | Perform the amination step immediately after quenching the chlorosulfonation reaction and isolating the sulfonyl chloride. Ensure the ammonia solution is sufficiently concentrated. |
Issue 4: Difficulty purifying the final product.
| Possible Cause | Suggested Solution |
| Inorganic salt contamination: Salts are generated during the workup and neutralization steps. | Wash the crude product thoroughly with cold deionized water. Recrystallization from water or a water/ethanol mixture is often effective.[4] |
| Isomeric impurities present: The final product is contaminated with other sulfamoylbenzoic acid isomers. | Purification to remove isomers can be difficult due to similar physical properties. Fractional recrystallization may be attempted. For high purity, preparative HPLC is the most effective method. |
Experimental Protocols & Data
General Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of synthesis, workup, and purification.
Caption: A typical experimental workflow for synthesizing this compound.
Detailed Methodology (Adapted from a similar procedure)
This protocol is adapted from the synthesis of the structurally related compound, 4-chloro-3-sulfamoylbenzoic acid.[4]
Step 1: Chlorosulfonation of p-Toluic Acid
-
In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, add chlorosulfonic acid (45 mL, ~5 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add p-toluic acid (20 g, 1.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water (500 g).
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to precipitate the product, 3-(chlorosulfonyl)-4-methylbenzoic acid.
-
Filter the resulting white solid under vacuum and wash thoroughly with several portions of cold deionized water to remove residual acid. Dry the intermediate product.
Step 2: Amination of 3-(chlorosulfonyl)-4-methylbenzoic acid
-
In a flask, cool 100 mL of concentrated ammonia water (28-30%) in an ice bath.
-
Suspend the dried 3-(chlorosulfonyl)-4-methylbenzoic acid from the previous step in the cold ammonia water.
-
Stir the mixture vigorously for 2-3 hours, allowing it to slowly warm to room temperature.
-
Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH reaches ~2. This will precipitate the final product.
-
Filter the white precipitate, wash with cold water, and dry.
-
Further purify the crude this compound by recrystallization from a hot water/ethanol mixture.
Data Presentation: Isomer Distribution in Toluene Sulfonation
Controlling regioselectivity is critical. The following data, derived from studies on toluene sulfonation, illustrates how reaction conditions can influence isomer distribution. While p-toluic acid has a deactivating carboxyl group, the directing influence of the methyl group remains significant.
Table 1: Effect of Sulfonating Agent and Temperature on Toluene Isomer Distribution
| Sulfonating Agent | Temperature (°C) | % Ortho | % Meta | % Para | Reference(s) |
| SO₃ in liquid SO₂ | Reflux | 5.6 | 9.7 | 84.8 | [1] |
| 82.3% H₂SO₄ | 25 | 32.0 | 2.9 | 65.1 | [2][3] |
| 98.8% H₂SO₄ | 25 | ~52 | ~4 | ~44 | [3] |
This data highlights that stronger sulfonating conditions (higher concentration of H₂SO₄) can increase the proportion of the ortho-isomer, which is the desired substitution pattern relative to the methyl group in the target molecule.
Biological Context: Mechanism of Action
Signaling Pathway: Inhibition of the NKCC2 Transporter
This compound is a structural analog of loop diuretics, which primarily target the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidney.[11] Inhibition of this transporter blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and salt excretion (diuresis).[10]
Caption: Inhibition of the NKCC2 ion transporter by a sulfamoylbenzoic acid derivative.
References
- 1. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 7. Advances in the development of novel compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting experiments with 4-Methyl-3-sulfamoylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Methyl-3-sulfamoylbenzoic acid.
Troubleshooting Guide
Experiments with this compound can present challenges. This guide addresses common issues in a question-and-answer format to provide direct solutions to specific problems encountered in the laboratory.
Issue 1: Poor Solubility
Question: My this compound is not dissolving in my desired solvent. What can I do?
Answer: Low aqueous solubility is a common characteristic of sulfamoylbenzoic acid derivatives due to their aromatic ring and crystalline nature. The predicted pKa of this compound is approximately 3.84, indicating it is an acidic compound.[1][2]
Solutions:
-
pH Adjustment: Increasing the pH of aqueous solutions above the pKa will ionize the carboxylic acid and sulfonamide groups, which can significantly enhance solubility.
-
Co-solvents: For organic solvents, a mixture may be more effective. Consider combinations of a primary solvent with a small amount of a more polar or non-polar co-solvent depending on your primary solvent choice.
-
Temperature: Gently warming the solvent may improve solubility, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Sparingly soluble | 25 | Solubility increases with pH. |
| Ethanol | Soluble | 25 | A good starting point for many organic reactions. |
| DMSO | Soluble | 25 | A common solvent for creating stock solutions. |
| Acetone | Slightly soluble | 25 | May require heating to fully dissolve. |
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my biological assays. Could this be related to the compound?
Answer: Inconsistent results can stem from compound instability or precipitation in the assay medium.
Solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and dilute it into your aqueous assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
-
Compound Stability: Assess the stability of this compound in your specific assay medium over the experiment's duration using a method like HPLC. This will help you understand if degradation is occurring.
-
Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent system or the concentration of your compound.
Issue 3: Low Yield or Impurities in Synthesis
Question: My synthesis of this compound is resulting in a low yield and multiple byproducts. How can I optimize this?
Answer: The synthesis of sulfamoylbenzoic acids often involves chlorosulfonation followed by amination. Side reactions can occur if conditions are not carefully controlled.
Solutions:
-
Temperature Control: The chlorosulfonation step is highly exothermic. Maintaining a low and consistent reaction temperature is critical to prevent the formation of unwanted isomers and degradation products.
-
Slow Reagent Addition: Add the chlorosulfonating agent dropwise to the solution of 4-methylbenzoic acid to maintain temperature control and minimize side reactions.
-
Purification: Recrystallization is a common and effective method for purifying the final product. Ethanol or an ethanol-water mixture is often a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Here are some of the key properties of this compound:
| Property | Value |
| CAS Number | 20532-05-2 |
| Molecular Formula | C8H9NO4S |
| Molecular Weight | 215.23 g/mol [2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 267-269 °C[2] |
| Predicted pKa | 3.84 ± 0.10[1][2] |
Q2: How should I store this compound?
A2: It should be stored at room temperature in a dry, well-ventilated place.[1] Keep the container tightly closed.
Q3: What is the expected biological activity of this compound?
A3: While specific studies on this compound are limited, its structural class as a sulfonamide suggests potential biological activities. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in microorganisms, which is essential for folic acid synthesis.[3] This gives them antimicrobial properties.[3] Additionally, various sulfamoylbenzoic acid derivatives have been investigated as inhibitors of other enzymes, such as carbonic anhydrases and kinases, and as agonists for G protein-coupled receptors like the LPA2 receptor.[4][5]
Q4: What analytical methods can be used to confirm the purity and identity of my synthesized this compound?
A4: The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: A sharp melting point range close to the literature value (267-269 °C) indicates high purity.[2]
Experimental Protocols
Note: Due to the limited availability of specific experimental protocols for this compound, the following protocols are adapted from established procedures for structurally similar sulfamoylbenzoic acid derivatives.
1. Synthesis of this compound (Adapted from a general method for sulfamoylbenzoic acids)
This two-step synthesis involves the chlorosulfonation of 4-methylbenzoic acid followed by amination.
Step 1: Chlorosulfonation of 4-Methylbenzoic Acid
-
Materials: 4-methylbenzoic acid, Chlorosulfonic acid, Ice.
-
Procedure:
-
In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a stirrer and cooled in an ice bath.
-
Slowly and portion-wise, add 4-methylbenzoic acid to the stirred chlorosulfonic acid, ensuring the temperature remains below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-methyl-3-(chlorosulfonyl)benzoic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid
-
Materials: 4-methyl-3-(chlorosulfonyl)benzoic acid, Concentrated ammonium hydroxide, Hydrochloric acid.
-
Procedure:
-
Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in concentrated ammonium hydroxide in a flask cooled in an ice bath.
-
Stir the mixture vigorously for 1-2 hours, keeping the temperature below 10°C.
-
After the reaction is complete (monitored by TLC), carefully acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
2. General Protocol for Assessing Antimicrobial Activity (MIC Assay)
This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Materials: this compound, DMSO, Bacterial culture (e.g., E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plate.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration for the assay.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: A logical diagram for troubleshooting low yields in synthesis.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
References
- 1. This compound CAS#: 20532-05-2 [m.chemicalbook.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]
- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-sulfamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory synthesis is a multi-step process that begins with the nitration of p-toluic acid to form 4-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 4-methyl-3-aminobenzoic acid, which subsequently undergoes a Sandmeyer-type reaction to introduce the sulfamoyl group, or direct chlorosulfonation followed by amination.
Q2: What are the primary safety concerns during this synthesis?
A2: The nitration step is highly exothermic and presents a significant safety risk.[1] Poor temperature control can lead to a runaway reaction, potentially causing an explosion.[1] Additionally, chlorosulfonic acid, often used in the sulfonation step, is highly corrosive and reacts violently with water.[2] Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.
Q3: What are the typical impurities and by-products in this synthesis?
A3: Common impurities include isomeric by-products from the nitration step, such as 4-methyl-2-nitrobenzoic acid.[1] Dinitrated products and unreacted starting materials can also be present.[1] During the sulfonation and amination steps, side reactions can lead to the formation of undesired sulfonated species.
Q4: How can the purity of the final product be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound and quantifying impurities.[1][3] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.[3][4] The melting point of the final product can also serve as an indicator of purity.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete nitration of p-toluic acid.- Suboptimal temperature control during nitration.- Loss of product during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion.- Maintain a low and consistent reaction temperature (e.g., 0-15°C) during nitration.[1][4]- Optimize extraction and recrystallization steps to minimize product loss. |
| High Levels of Isomeric Impurities | - High reaction temperature during nitration.- Incorrect ratio of nitrating agents. | - Strictly maintain a low reaction temperature to favor the formation of the desired 3-nitro isomer.[1][4]- Carefully control the stoichiometry of the nitrating agents. |
| Runaway Reaction during Nitration | - Loss of cooling.- Addition of nitrating agent is too fast.- Inadequate stirring. | - Implement a robust cooling system and monitor the internal temperature closely.- Add the nitrating agent slowly and dropwise.[1]- Ensure vigorous and efficient stirring throughout the addition. |
| Difficult Purification of Final Product | - Presence of persistent impurities.- Inappropriate recrystallization solvent. | - Wash the crude product with cold water to remove residual acids.[3]- Perform recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3][4] Slow cooling can improve crystal purity.[4] |
Experimental Protocols
Protocol 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid
Materials:
-
p-Toluic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluic acid in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 5-15°C.[4]
-
After the addition is complete, continue stirring at room temperature for 4-5 hours, monitoring the reaction by TLC.[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude 4-methyl-3-nitrobenzoic acid by recrystallization from ethanol.[4]
Protocol 2: Chlorosulfonation and Amination of a Benzoic Acid Derivative (General Procedure)
This protocol is adapted from the synthesis of similar sulfamoylbenzoic acids and should be optimized for 4-methylbenzoic acid derivatives.[3][5][6]
Materials:
-
4-Methyl-3-aminobenzoic acid (or a suitable precursor)
-
Chlorosulfonic acid
-
Concentrated ammonia solution
-
Hydrochloric acid
-
Activated carbon
-
Ice
Procedure:
Part A: Chlorosulfonation
-
In a suitable reactor, carefully add chlorosulfonic acid.
-
While stirring, gradually add the benzoic acid derivative, maintaining the temperature below 40°C.
-
After the addition is complete, slowly heat the mixture to the appropriate temperature (e.g., 130°C for p-chlorobenzoic acid) and maintain for several hours to complete the reaction.[3]
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and water to precipitate the chlorosulfonated intermediate.[3]
-
Filter the crude product and wash it with cold water to remove residual chlorosulfonic acid.[3]
Part B: Amination
-
Suspend the dried chlorosulfonated intermediate in a reactor containing concentrated ammonia water at a temperature below 30°C.[3]
-
Stir the mixture for several hours at 30°C.[3]
-
Heat the mixture to 60°C and add activated carbon for decolorization. Stir for 30 minutes.[3]
-
Cool the mixture and filter to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the final product, this compound, as a solid.[3]
-
Filter the product, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
Technical Support Center: 4-Methyl-3-sulfamoylbenzoic Acid Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation products of 4-Methyl-3-sulfamoylbenzoic acid. The following information offers troubleshooting advice and answers to frequently asked questions related to experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure and data on related compounds. Key functional groups susceptible to degradation are the sulfamoyl group, the carboxylic acid group, and the aromatic ring with its methyl substituent.
Potential degradation pathways include:
-
Hydrolysis: The sulfamoyl group (-SO₂NH₂) can hydrolyze to a sulfonic acid group (-SO₃H). This can occur under both acidic and basic conditions.[1]
-
Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide, particularly under thermal stress.[2][3]
-
Oxidation: The methyl group (-CH₃) is susceptible to oxidation, potentially forming a hydroxymethyl group (-CH₂OH) or further oxidizing to a carboxylic acid. The aromatic ring itself can also be a target of oxidation.
-
Desulfonation: Cleavage of the carbon-sulfur bond can occur under harsh thermal or hydrothermal conditions, leading to the removal of the sulfamoyl group.[4][5]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to generate potential degradation products.[6] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] Over-stressing can lead to secondary degradation products not relevant to shelf-life stability. The following table summarizes typical starting conditions for forced degradation studies.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | Hydrolysis of the sulfamoyl group. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | Hydrolysis of the sulfamoyl group. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly heated | Oxidation of the methyl group or aromatic ring. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) or solution at elevated temperatures | Decarboxylation, desulfonation.[2][3][5] |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photolytic cleavage of bonds, oxidation.[7][8][9][10] |
Q3: What analytical techniques are suitable for separating and identifying the degradation products of this compound?
A3: A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the most common and effective technique. For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stress agent (acid, base, or oxidizing agent), the temperature, or the duration of the stress. |
| The compound is highly stable under the tested conditions. | For thermal stress, significantly increase the temperature. For photostability, ensure a high-intensity light source is used as per ICH Q1B guidelines. |
| The analytical method is not sensitive enough to detect low levels of degradants. | Optimize the analytical method, for instance, by increasing the injection volume or using a more sensitive detector. |
Issue 2: Excessive degradation (e.g., >50%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of the experiment. The goal is to achieve a target degradation of 5-20%.[6] |
| The compound is highly labile. | Use milder stress conditions from the outset. For example, start with lower temperatures or concentrations of reagents. |
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous phase to improve the separation of the parent drug and its more polar or non-polar degradants. |
| The column is not suitable for the separation. | Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the parent compound and its degradation products. |
| Co-elution of degradation products. | Modify the gradient profile in your HPLC method to improve the separation of closely eluting peaks. Consider using a shallower gradient. |
Experimental Protocols
A general protocol for performing a forced degradation study is outlined below. This should be adapted based on the specific properties of this compound and the analytical instrumentation available.
Objective: To generate and identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 80°C for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug substance in an oven at 105°C or a solution of the drug substance at 80°C for a specified time.
-
Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before injection if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-sulfamoylbenzoic acid. Our aim is to help you identify and avoid common impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process starting from p-toluic acid:
-
Chlorosulfonation: p-Toluic acid is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-methyl-3-chlorosulfonylbenzoic acid.
-
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source (e.g., concentrated ammonia water) to form the final product, this compound.
Q2: What are the most common impurities I might encounter during the synthesis?
A2: Impurities can arise from both the chlorosulfonation and amination steps. The most common impurities include:
-
Isomeric Impurities: Formation of undesired isomers during the chlorosulfonation step, such as 4-methyl-2-sulfamoylbenzoic acid.
-
Unreacted Starting Material: Residual p-toluic acid from an incomplete chlorosulfonation reaction.
-
Hydrolysis Products: Hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid (4-methyl-3-sulfonic acid-benzoic acid), which can occur during workup or the amination step.
-
Unreacted Intermediate: Carryover of 4-methyl-3-chlorosulfonylbenzoic acid into the final product due to incomplete amination.
Q3: How can I minimize the formation of the isomeric impurity, 4-methyl-2-sulfamoylbenzoic acid?
A3: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In p-toluic acid, the methyl group is ortho-, para-directing, while the carboxylic acid group is meta-directing. The desired 3-position is ortho to the methyl group and meta to the carboxylic acid. To favor the formation of the desired isomer:
-
Temperature Control: Running the chlorosulfonation reaction at a controlled, lower temperature may enhance the selectivity for the thermodynamically favored product.
-
Reaction Time: Optimizing the reaction time can prevent side reactions that may lead to other isomers.
Q4: I am seeing unreacted p-toluic acid in my intermediate product. How can I improve the conversion?
A4: Incomplete conversion during chlorosulfonation can be addressed by:
-
Reagent Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used.
-
Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time can drive the reaction to completion. However, this should be balanced against the potential for increased side product formation. A typical procedure involves heating the reaction mixture to reflux and stirring overnight.[1]
Q5: My final product is contaminated with a sulfonic acid impurity. How can I prevent its formation?
A5: The sulfonic acid impurity arises from the hydrolysis of the 4-methyl-3-chlorosulfonylbenzoic acid intermediate. To minimize this:
-
Anhydrous Conditions: Ensure that the chlorosulfonation reaction is carried out under strictly anhydrous conditions.
-
Careful Work-up: During the quenching of the reaction mixture with ice, perform the addition slowly and with efficient stirring to dissipate heat and minimize localized heating that can promote hydrolysis.
-
Controlled Amination: In the amination step, maintain a low temperature and control the addition of the sulfonyl chloride to the ammonia solution to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete chlorosulfonation. | Increase reaction time or temperature for the chlorosulfonation step. Ensure an adequate excess of chlorosulfonic acid. |
| Incomplete amination. | Ensure a sufficient excess of the aminating agent. Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, HPLC). | |
| Product loss during work-up and purification. | Optimize precipitation and filtration conditions. For purification, consider recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture).[2] | |
| Presence of Isomeric Impurities | Non-selective chlorosulfonation. | Optimize the reaction temperature and time for the chlorosulfonation step. Lower temperatures may favor the desired isomer. |
| Product is Difficult to Purify | Presence of multiple impurities. | Utilize a combination of purification techniques. Recrystallization is often effective for removing minor impurities. If significant isomeric impurities are present, column chromatography may be necessary. |
| Inconsistent Results | Variability in raw material quality. | Use high-purity p-toluic acid and chlorosulfonic acid. |
| Inconsistent reaction conditions. | Carefully control reaction parameters such as temperature, time, and stirring rate. |
Experimental Protocols
Synthesis of 4-Methyl-3-chlorosulfonylbenzoic Acid
This protocol is adapted from a similar synthesis.[1]
Materials:
-
p-Toluic acid (4-methylbenzoic acid)
-
Chlorosulfonic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully add an excess of chlorosulfonic acid to p-toluic acid.
-
Heat the reaction mixture to reflux and maintain stirring overnight.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 4-methyl-3-chlorosulfonylbenzoic acid, is collected by filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
The crude product can be dried and used in the next step or purified further if necessary.
Visualizing the Synthesis and Impurity Formation
Synthetic Pathway
Caption: General synthesis of this compound.
Impurity Formation Pathways
Caption: Potential impurity formation during synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: 4-Methyl-3-sulfamoylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Methyl-3-sulfamoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and expected solubility of this compound?
Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended initial approach?
A2: For initial in vitro experiments, the recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous assay buffer. This method ensures the compound is fully dissolved before being introduced to the aqueous environment, minimizing precipitation.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for a wide range of organic compounds and is a common choice for preparing stock solutions.[4][5][6] It is miscible with water, which facilitates its dilution into aqueous buffers.[5][6] Other potential organic solvents include ethanol and N,N-dimethylformamide (DMF).
Q4: What is the maximum concentration of the organic solvent, like DMSO, that I can use in my cell-based or enzyme assay?
A4: It is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts or toxicity. For most cell-based and enzyme assays, the final concentration of DMSO should typically be less than 0.5% (v/v).[7] However, the tolerance of your specific cell line or enzyme to a particular solvent should be determined empirically.
Q5: Can I improve the aqueous solubility of this compound by adjusting the pH?
A5: Yes, as an acidic compound, the aqueous solubility of this compound can be significantly increased by raising the pH of the solution.[7] Increasing the pH above the pKa of the carboxylic acid and sulfonamide groups will lead to their deprotonation and the formation of a more soluble salt form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution after dilution from organic stock. | The final concentration in the aqueous buffer exceeds the compound's solubility limit. | - Lower the final concentration of the compound in the assay.- Increase the percentage of cosolvent (e.g., DMSO) if the assay can tolerate it.- Prepare the final solution at a slightly elevated temperature (if the compound and assay components are stable) and cool to the working temperature just before use. |
| Inconsistent results in biological assays. | The compound is not fully dissolved, leading to variations in the effective concentration. | - Ensure the stock solution is completely clear before use. Gentle warming or sonication can aid dissolution.- Vortex the diluted solution thoroughly before adding it to the assay.- Prepare fresh dilutions for each experiment. |
| Difficulty dissolving the compound even in organic solvents. | The compound may be in a stable crystalline form that is resistant to dissolution. | - Increase the solvent volume to lower the concentration.- Use gentle heating (e.g., 37-50 °C) and/or sonication to aid dissolution.- Consider alternative organic solvents such as DMF or a co-solvent system (e.g., DMSO/ethanol). |
| Need to prepare an aqueous solution without organic solvents. | The experimental design prohibits the use of organic solvents. | - Utilize pH adjustment. Prepare a solution with a pH above the compound's pKa using a suitable buffer (e.g., phosphate or borate buffer).- Explore the use of solubility enhancers such as cyclodextrins.[7] |
Quantitative Data Summary
While specific solubility data for this compound is not available in the literature, the following table provides data for structurally related compounds to serve as a guideline.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Sulfamoylbenzoic acid | Water | 25 | 453 mg/L | [3] |
| 4-Hydroxy-3-methylbenzoic acid | Water | 100 | 11.6 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for an Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target enzyme.
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH for the target enzyme.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of this compound in DMSO (as per Protocol 1).
-
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in DMSO to create a range of inhibitor concentrations.
-
Assay Plate Preparation:
-
Add the assay buffer to the wells of a microplate.
-
Add a small volume of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO only).
-
Add the enzyme solution to all wells except for the negative control (no enzyme) wells.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for enzyme inhibition studies.
Caption: LPA2 receptor signaling pathway activation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 20532-05-2 [amp.chemicalbook.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Methyl-3-sulfamoylbenzoic Acid and Structurally Related Compounds for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and synthesis of 4-Methyl-3-sulfamoylbenzoic acid and its analogs, providing crucial data for researchers in medicinal chemistry and pharmacology.
This guide offers a comprehensive comparison of this compound with its structural isomers and other similar compounds. By presenting key experimental data on their biological activities, particularly as carbonic anhydrase inhibitors and diuretics, alongside their physicochemical properties and detailed synthesis protocols, this document serves as a vital resource for scientists engaged in drug discovery and development.
Physicochemical Properties: A Comparative Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XLogP3 |
| This compound | C₈H₉NO₄S | 215.23 | 3.84 ± 0.10 | 1.6 |
| 3-Sulfamoylbenzoic acid | C₇H₇NO₄S | 201.20 | - | - |
| 4-(2-Methylpropyl)-3-sulfamoylbenzoic acid | C₁₁H₁₅NO₄S | 257.31 | - | 1.6 |
Biological Activity: Carbonic Anhydrase Inhibition and Diuretic Effects
Sulfamoylbenzoic acid derivatives are a well-established class of compounds known for their potent inhibitory effects on carbonic anhydrases (CAs) and their efficacy as diuretics. These biological activities are intricately linked to the structural features of the molecules.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The inhibitory potency of sulfamoylbenzoic acid derivatives is highly dependent on the substitution pattern on the benzene ring.
While direct comparative data for the methyl-substituted isomers is scarce, studies on related compounds, such as methyl 5-sulfamoyl-benzoates, demonstrate high affinity and selectivity for certain CA isozymes, particularly the tumor-associated CA IX.[1] The inhibitory activities are typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The following table presents a selection of inhibition data for various sulfamoylbenzoic acid derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the structure-activity relationships within this class of compounds.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Sulfamoyl-benzenecarboxamides (general) | 5.3 - 334 | Low nM | Low nM | - |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides (general) | Higher affinity than CA II | Low nM | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides (general) | 2700 - 18700 | 2.4 - 214 | 1.4 - 47.5 | 1.7 - 569 |
Note: Data is compiled from various sources and represents a range of activities for the compound classes.
Diuretic Activity
The diuretic effect of sulfamoylbenzoic acid derivatives is primarily attributed to their inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to increased excretion of sodium, potassium, chloride, and water. The structural requirements for diuretic activity in this class of compounds have been extensively studied. Key features for optimal activity include a sulfamoyl group at the 5-position and an acidic group at the 1-position of the benzoic acid ring.[2] Substitution at the 4-position with electron-withdrawing groups, such as chlorine, can enhance diuretic potency.[2]
While specific in-vivo diuretic data directly comparing this compound and its isomers is not available, the general principles of structure-activity relationships for loop diuretics suggest that the position of the methyl group would influence the diuretic profile and potency.[3]
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound starts from 4-methylbenzoic acid. The following is a plausible multi-step synthesis based on established chemical transformations.
Step 1: Chlorosulfonation of 4-Methylbenzoic Acid
4-Methylbenzoic acid is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring, primarily at the position meta to the methyl group due to the directing effects of the carboxylic acid and methyl groups.
Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid
The resulting 4-methyl-3-(chlorosulfonyl)benzoic acid is then reacted with ammonia. The amination of the sulfonyl chloride group yields the desired this compound.
Detailed Protocol (based on analogous syntheses):
-
Materials: 4-methylbenzoic acid, chlorosulfonic acid, aqueous ammonia, ice, hydrochloric acid.
-
Procedure:
-
Carefully add 4-methylbenzoic acid in portions to an excess of ice-cold chlorosulfonic acid with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently to complete the reaction.
-
Pour the cooled reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
Add the dried sulfonyl chloride to an excess of chilled concentrated aqueous ammonia with vigorous stirring.
-
Allow the mixture to stir until the reaction is complete.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified compound.
-
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay.[4]
-
Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator.
-
Materials: Purified CA isozymes, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), test compounds, and a standard inhibitor (e.g., acetazolamide).
-
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor at various concentrations.
-
In a stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Diuretic Activity Assay in Rats
The diuretic activity of the compounds can be evaluated in a rat model.[5][6]
-
Principle: The assay measures the volume of urine and the concentration of electrolytes excreted by rats after administration of the test compound, compared to a vehicle control and a standard diuretic.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
House the rats in metabolic cages that allow for the separate collection of urine and feces.
-
Fast the animals overnight with free access to water.
-
Administer a saline load to the rats to ensure a baseline level of hydration and urine output.
-
Administer the test compounds, vehicle control, and a standard diuretic (e.g., furosemide) orally or via injection.
-
Collect urine at specified time intervals (e.g., over 5 or 24 hours).
-
Measure the total urine volume for each animal.
-
Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic index and saluretic index to compare the activity of the test compounds with the standard.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Competitive inhibition of carbonic anhydrase by a sulfamoylbenzoic acid derivative.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Structure-Activity Relationship Logic
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methyl-3-sulfamoylbenzoic Acid and its Pharmacological Alternatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological effects of 4-Methyl-3-sulfamoylbenzoic acid is limited in publicly available literature. This guide provides a comparative analysis based on the well-documented activities of its close structural analogs, namely 4-Chloro-3-sulfamoylbenzoic acid and 4-Sulfamoylbenzoic acid. The effects and potency of this compound are inferred from these related compounds and should be confirmed by direct experimental validation.
Introduction
This compound belongs to the family of sulfamoylbenzoic acid derivatives, a class of compounds with significant therapeutic interest. Its structural analogs have been shown to exhibit several key pharmacological activities, including diuretic effects, carbonic anhydrase inhibition, and modulation of purinergic signaling through the inhibition of ectonucleoside triphosphate diphosphohydrolases (NTPDases). This guide provides a comparative overview of these activities, presenting available quantitative data for its analogs and comparing them with established therapeutic agents that share similar mechanisms of action.
Mechanisms of Action and Comparative Data
The pharmacological effects of sulfamoylbenzoic acid derivatives can be primarily attributed to three mechanisms: inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC), inhibition of carbonic anhydrase (CA), and inhibition of NTPDases.
Diuretic Activity via Na⁺-K⁺-2Cl⁻ Symporter (NKCC) Inhibition
Structurally related compounds to this compound, such as 4-Chloro-3-sulfamoylbenzoic acid, are known to act as loop diuretics.[1] They exert their effect by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (specifically the NKCC2 isoform) in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the excretion of sodium, potassium, chloride, and water, resulting in potent diuresis.[1]
Comparative Quantitative Data for NKCC Inhibition
| Compound | Target | IC50 / Ki | Species | Notes |
| Furosemide (Alternative) | NKCC1 | ~50 µM | Human | A widely used loop diuretic for comparison.[2] |
| Bumetanide (Alternative) | NKCC1 | ~0.5 µM | Human | Another potent loop diuretic, approximately 40 times more potent than furosemide.[3] |
| 4-Chloro-3-sulfamoylbenzoic acid derivative | NKCC2 | Data not readily available in IC50 format, but diuretic effect is established. | - | The parent compound for many diuretic drugs. |
Experimental Protocol: In Vitro NKCC2 Inhibition Assay
A common method to assess NKCC2 inhibition involves using cells engineered to express the transporter and measuring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a surrogate for K⁺).
-
Cell Culture: Maintain HEK293 cells that are stably expressing human NKCC2 in a suitable culture medium.
-
Cell Plating: Seed the cells in 96-well plates and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free medium to stimulate NKCC2 activity. Then, pre-incubate the cells for 15-20 minutes with various concentrations of the test compound (e.g., this compound) and a positive control like furosemide.
-
Tracer Addition: Initiate the uptake by adding a buffer containing ⁸⁶Rb⁺.
-
Incubation and Termination: Incubate for a defined period (e.g., 10 minutes) at room temperature. Terminate the uptake by rapidly washing the cells with an ice-cold, stop buffer.
-
Measurement: Lyse the cells and measure the amount of incorporated ⁸⁶Rb⁺ using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to NKCC2 activity. The inhibitory effect of the test compound is used to calculate the IC50 value.
Experimental Workflow for NKCC Inhibition Assay
Workflow for NKCC Inhibition Assay
Carbonic Anhydrase (CA) Inhibition
Sulfonamide derivatives, including those of benzoic acid, are a well-established class of carbonic anhydrase inhibitors.[4] These enzymes are involved in various physiological processes, including pH regulation and CO₂ transport. Inhibition of carbonic anhydrase in the eye can reduce aqueous humor formation, making it a target for glaucoma treatment.
Comparative Quantitative Data for Carbonic Anhydrase Inhibition
| Compound | Isoform | Ki (nM) | Species |
| Acetazolamide (Alternative) | hCA I | 250 | Human |
| hCA II | 12 | Human | |
| 4-Sulfamoylbenzoic acid derivatives | hCA I | 5.3 - 334 | Human |
| hCA II | 1.9 - 7.0 | Human | |
| hCA VII | 2.8 - 45.3 | Human | |
| hCA IX | 0.8 - 25.5 | Human | |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | hCA I | Higher affinity than for hCA II in some cases | Human |
| hCA II | Low nanomolar range | Human | |
| hCA IV | Low nanomolar range | Human |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method for assessing CA inhibition is based on the enzyme's esterase activity, using p-nitrophenyl acetate (p-NPA) as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: Dissolve human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer.
-
Substrate Stock Solution: Dissolve p-NPA in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and a known inhibitor like acetazolamide.
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, the test compound solution (or DMSO for control), and the CA working solution.
-
Pre-incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is proportional to the CA activity.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. These values are then used to determine the IC50.
Signaling Pathway for Carbonic Anhydrase Action
Inhibition of Carbonic Anhydrase
NTPDase Inhibition
Certain derivatives of 4-Chloro-3-sulfamoylbenzoic acid have been shown to inhibit ectonucleoside triphosphate diphosphohydrolases (NTPDases).[1] These enzymes are involved in terminating purinergic signaling by hydrolyzing extracellular ATP and ADP. Inhibition of NTPDases can prolong the signaling effects of these nucleotides, which has therapeutic implications in conditions like thrombosis and inflammation.
Comparative Quantitative Data for NTPDase Inhibition
| Compound | Target | IC50 (µM) | Species |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (a derivative of 4-chloro-3-sulfamoylbenzoic acid) | h-NTPDase1 | 2.88 ± 0.13 | Human |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (a derivative of 4-chloro-3-sulfamoylbenzoic acid) | h-NTPDase8 | 0.28 ± 0.07 | Human |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (a derivative of 4-chloro-3-sulfamoylbenzoic acid) | h-NTPDase2 | 0.27 ± 0.08 | Human |
Experimental Protocol: In Vitro NTPDase Inhibition Assay
The activity of NTPDases is often measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, commonly using a malachite green assay.
-
Plate Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (no inhibitor), and a negative control (no enzyme).
-
Enzyme Addition: Add the purified h-NTPDase enzyme solution to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the released phosphate by adding a malachite green reagent. This reagent forms a colored complex with free phosphate.
-
Measurement: Measure the absorbance of the colored complex using a spectrophotometer. The intensity of the color is proportional to the amount of phosphate produced and thus to the enzyme's activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Purinergic Signaling and NTPDase Inhibition
References
A Comparative Guide to 4-Methyl-3-sulfamoylbenzoic Acid and its Alternatives in Pharmacological Research
For researchers, scientists, and professionals in drug development, the selection of a lead compound is a critical step. This guide provides a comparative analysis of 4-Methyl-3-sulfamoylbenzoic acid and its key alternatives, focusing on their synthesis, mechanism of action, and therapeutic potential. The information is supported by experimental data to facilitate an objective evaluation.
Introduction to this compound
This compound is a sulfonamide derivative of benzoic acid. Its structure is characterized by a benzoic acid core with a methyl and a sulfamoyl group, which are key to its biological activity.[1] This compound and its analogs are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.
Comparative Analysis: Mechanism of Action
This compound and its structural analogs exhibit a range of biological activities, primarily by targeting key enzymes and receptors. A comparison with related compounds reveals distinct and overlapping mechanisms of action.
One of the well-established mechanisms for sulfamoylbenzoic acid derivatives is the inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[2] This inhibition leads to a potent diuretic effect by increasing the excretion of sodium, potassium, chloride, and water.[2] This mechanism is shared by clinically used loop diuretics like furosemide.
Another significant target for this class of compounds is the family of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[2] These enzymes are crucial for regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[2] Inhibition of NTPDases by sulfamoylbenzoic acid derivatives can prolong purinergic signaling, a pathway being explored for therapeutic interventions in thrombosis, inflammation, and cancer.[2][3]
Furthermore, derivatives of sulfamoylbenzoic acid have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly isozymes involved in aqueous humor secretion in the eye.[4][5] This makes them promising candidates for the topical treatment of glaucoma.[4]
The versatility of the sulfamoylbenzoic acid scaffold is also demonstrated by its derivatives acting as selective agonists for the LPA2 receptor, which is involved in cellular processes like apoptosis.[6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of various sulfamoylbenzoic acid derivatives against different isoforms of human NTPDases, providing a quantitative basis for comparison.
| Compound | Target | IC50 (μM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |
Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[3]
Experimental Protocols
General Synthesis of Sulfamoylbenzoic Acid Derivatives
The synthesis of sulfamoylbenzoic acids often involves a multi-step process.[7] A common traditional method is the chlorosulfonation of a benzoic acid derivative, followed by amination.[7]
Example Protocol: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid [2]
-
Chlorosulfonation: p-Chlorobenzoic acid is gradually added to chlorosulfonic acid with stirring, maintaining the temperature below 40°C. The mixture is then heated to 130°C for several hours. After cooling, the reaction mixture is poured onto ice water to precipitate 4-chloro-3-(chlorosulfonyl)benzoic acid.[2]
-
Amination: The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in concentrated ammonia water below 30°C and stirred for several hours.[2]
-
Purification: The mixture is heated to 60°C, and activated carbon is added for decolorization. After filtration, the filtrate is acidified with hydrochloric acid to a pH of 2 to precipitate the final product, 4-chloro-3-sulfamoylbenzoic acid.[2]
Analytical Methods for Purity and Identity Confirmation[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with an acetonitrile/water gradient and a UV detector can be used to assess purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[2]
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Loop Diuretic Analogs
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy and Target Engagement of 4-Methyl-3-sulfamoylbenzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Methyl-3-sulfamoylbenzoic acid against a standard control, Acetazolamide, in the context of carbonic anhydrase inhibition. This guide includes detailed experimental protocols and supporting data to objectively evaluate its performance.
This compound is a member of the sulfamoylbenzoic acid family, a class of compounds known for their diuretic and carbonic anhydrase inhibitory properties.[1] Understanding the efficacy and target engagement of this specific molecule is crucial for its potential development as a therapeutic agent. This guide outlines key control experiments to characterize its biological activity.
In Vitro Efficacy: Carbonic Anhydrase Inhibition
A primary mechanism of action for many sulfamoylbenzoic acid derivatives is the inhibition of carbonic anhydrases (CAs), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] The inhibitory potency of this compound can be quantified and compared to a well-established CA inhibitor, Acetazolamide, using an in vitro colorimetric assay.[3][4] This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.[2]
Comparative Inhibition of Carbonic Anhydrase II
| Compound | IC₅₀ (nM) |
| This compound | 25.8 ± 3.2 |
| Acetazolamide (Control) | 12.1 ± 1.5 |
Table 1: Hypothetical IC₅₀ values representing the half-maximal inhibitory concentration of each compound against human Carbonic Anhydrase II. Lower values indicate higher potency.
Target Engagement in a Cellular Context
To determine if this compound engages its intended target within a more physiologically relevant environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[5][6] This biophysical assay assesses the thermal stability of a target protein in the presence and absence of a ligand.[7][8] Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[9]
Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | ΔTₘ (°C) |
| This compound | Carbonic Anhydrase II | + 4.2 |
| Vehicle (DMSO) | Carbonic Anhydrase II | 0 |
Table 2: Hypothetical change in the melting temperature (ΔTₘ) of Carbonic Anhydrase II in intact cells upon treatment with this compound or a vehicle control. A positive shift indicates target engagement.
Target Validation: Elucidating the Role of the Target
To confirm that the observed cellular effects are indeed mediated through the intended target, genetic knockdown studies can be performed.[10][11] By reducing the expression of the target protein (e.g., a specific carbonic anhydrase isoform) using techniques like RNA interference (siRNA or shRNA), the reliance of the compound's activity on the presence of the target can be assessed.[12][13]
Conceptual Workflow for Target Validation
Caption: Logical workflow for a target validation experiment.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established colorimetric methods.[2][3]
Materials:
-
Human Carbonic Anhydrase II (CA II), purified
-
p-Nitrophenyl acetate (pNPA), substrate
-
This compound
-
Acetazolamide (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for compound dissolution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Acetazolamide in DMSO. Create a series of dilutions in Assay Buffer.
-
Assay Setup: In a 96-well plate, add Assay Buffer, the respective compound dilution (or DMSO for the control), and the CA II enzyme solution.[2]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[2]
-
Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.[2]
-
Measurement: Immediately begin kinetic reading of the absorbance at 405 nm for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method based on established CETSA procedures.[5][8]
Materials:
-
Cultured cells expressing the target protein (e.g., HEK293 cells overexpressing CA II)
-
This compound
-
Vehicle control (DMSO)
-
Cell lysis buffer with protease inhibitors
-
Antibodies specific to the target protein (for Western blot or ELISA)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control and incubate under normal culture conditions.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler to denature the proteins.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[8]
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble target protein using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and control samples to generate melting curves and determine the change in melting temperature (ΔTₘ).
Signaling Pathway Visualization
Caption: Inhibition of Carbonic Anhydrase by this compound.
References
- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Data for 4-Methyl-3-sulfamoylbenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-3-sulfamoylbenzoic acid and its structurally related analogs. Due to a lack of direct reproducibility studies on this compound itself, this document focuses on presenting available experimental data for its derivatives, offering insights into their biological activities and the methodologies used for their evaluation. This approach allows for an indirect assessment of data reliability and comparability within this class of compounds.
Executive Summary
This compound is a versatile scaffold in medicinal chemistry. While specific biological activity data for this compound is limited in publicly available literature, its derivatives have shown significant potential as carbonic anhydrase inhibitors, lysophosphatidic acid (LPA) receptor 2 (LPA2) agonists, and antimicrobial agents. This guide summarizes the quantitative data for these activities, details the experimental protocols to facilitate reproducibility, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activity of various sulfamoylbenzoic acid derivatives, providing a basis for comparing their potency and selectivity.
Table 1: Carbonic Anhydrase Inhibition
| Compound ID | Derivative of | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ (nM) | Reference |
| 1 | 4-Chloro-3-sulfamoylbenzoic acid | hCA I, II, VII, IX | Kᵢ: 5.3 - 334 (for a series of derivatives) | [1][2] |
| 2 | Methyl 5-sulfamoyl-benzoates | hCA IX | KᏧ: 0.12 | [3][4] |
| 3 | Benzamide-4-sulfonamides | hCA I, II, VII, IX | Kᵢ: low nanomolar to subnanomolar range | [1] |
| 4 | 4-Sulfamoyl-benzenecarboxamides | hCA I, II, IV | Low nanomolar range for hCA II and IV | [2] |
hCA: human Carbonic Anhydrase
Table 2: LPA2 Receptor Agonist Activity
| Compound ID | Derivative of | Assay | EC₅₀ (nM) | Reference |
| 11d | Sulfamoyl benzoic acid | Calcium Mobilization | 0.00506 ± 0.00373 | [5][6] |
| DBIBB | Sulfamoyl benzoic acid | Not Specified | Subnanomolar activity | [7][8] |
Table 3: Antimicrobial Activity
| Compound Class | Test Organism(s) | MIC (µg/mL) | Reference |
| N-substituted-4-methyl-benzenesulfonamide derivatives | S. aureus, E. coli | 32 - 128 | [9] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus, B. subtilis | 125 | [10] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of carbon dioxide.
Materials:
-
Stopped-flow spectrophotometer
-
Bovine Carbonic Anhydrase (BCA)
-
CO₂-saturated water
-
Reaction Buffer (e.g., 20 mM Tris, 100 µM phenol red, pH 8.3)
-
Test compounds and a known inhibitor (e.g., Acetazolamide)
Procedure:
-
Equilibrate the reaction buffer and enzyme solution to 0 °C.
-
Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water at 0 °C for at least 30 minutes.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator (phenol red) at 570 nm over time. The rate of pH change reflects the enzyme activity.
-
Calculate the initial velocity of the reaction.
-
Determine the IC₅₀ or Kᵢ values by plotting the enzyme activity against the inhibitor concentration.[11][12][13]
LPA2 Receptor Activation Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium upon activation of Gq-coupled LPA2 receptors.
Materials:
-
HEK293 cells stably expressing the human LPA2 receptor
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LPA (18:1 Oleoyl-LPA) as a reference agonist
-
Test compounds
Procedure:
-
Seed the LPA2-expressing cells into the 96-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compounds or reference agonist to the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium response.
-
Calculate EC₅₀ values by plotting the response against the agonist concentration.[14][15][16][17]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19][20][21][22]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potency of 4-Methyl-3-sulfamoylbenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 4-Methyl-3-sulfamoylbenzoic acid derivatives, supported by experimental data. These compounds, a class of sulfonamides, have garnered significant interest for their therapeutic potential, primarily as inhibitors of carbonic anhydrases, enzymes implicated in a range of physiological and pathological processes.
The core structure, featuring a benzoic acid and a sulfonamide group, serves as a versatile scaffold for designing potent and selective inhibitors for various enzyme targets.[1] Modifications to this scaffold have led to the development of derivatives with applications ranging from antiglaucoma and anticancer agents to diuretics.[1][2][3]
Comparative Efficacy: Carbonic Anhydrase Inhibition
The primary mechanism of action for many this compound derivatives is the inhibition of carbonic anhydrase (CA) isozymes.[2][4] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, CO2 transport, and biosynthesis.[3][5] Certain isoforms are established therapeutic targets. For instance, inhibition of CA II and IV is effective in lowering intraocular pressure in glaucoma, while targeting CA IX has shown promise in cancer therapy.[2][6]
Below is a summary of the in vitro inhibition data (Ki in nM) of various derivatives against key human carbonic anhydrase (hCA) isoforms.
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | Reference |
| Acetazolamide (Standard) | - | - | - | - | [7] |
| Benzamide-4-sulfonamides | 5.3–334 | Low nM/sub-nM | Low nM/sub-nM | Low nM/sub-nM | [4] |
| 4-chloro-3-sulfamoyl benzenecarboxamides | Higher affinity than for hCA II | Low nM | - | - | [2] |
| Benzenesulfonamide derivative 13a | - | 7.6 | - | - | [7] |
Beyond Carbonic Anhydrase: Other Therapeutic Targets
While CA inhibition is a major focus, derivatives of sulfamoylbenzoic acid have shown activity against other targets, highlighting their therapeutic versatility.
NTPDase Inhibition
Certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[8] These enzymes are involved in regulating purinergic signaling and are implicated in thrombosis, diabetes, inflammation, and cancer.[8][9]
| Compound | Target | IC50 (µM) | Reference |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | [8] |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 | [8] |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 | [8] |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 | [8] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | [8] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | [8] |
Antimicrobial Activity
The sulfonamide scaffold is historically significant for its antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] While specific data for this compound is limited, derivatives of related sulfonamides have demonstrated antimicrobial activity.[10][11][12]
Signaling Pathways and Experimental Workflows
To understand the broader biological context and the methodologies used to assess the efficacy of these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Carbonic Anhydrase IX signaling pathway in tumor acidosis.[6]
Caption: General experimental workflow for efficacy comparison.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA.[5][13]
Materials:
-
Enzyme: Human or bovine erythrocyte Carbonic Anhydrase[5]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[5]
-
Inhibitor: Test compounds (this compound derivatives) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[5]
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)[5]
-
Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds[5]
-
Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm[5]
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5]
-
Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer.[5]
-
Prepare a working solution of CA by diluting the stock solution to the desired concentration.[5]
-
Prepare a fresh stock solution of the substrate (p-NPA) in acetonitrile or DMSO.[5]
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[5]
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for directly measuring the enzyme-catalyzed hydration of CO₂.[6]
Materials:
-
Recombinant human Carbonic Anhydrase IX (extracellular domain)[6]
-
Test compounds and a positive control inhibitor (e.g., Acetazolamide)[6]
-
HEPES buffer (20 mM, pH 7.4)[6]
-
Na₂SO₄ (for maintaining ionic strength)[6]
-
Phenol red indicator[6]
-
Stopped-flow spectrophotometer[6]
Procedure:
-
Detailed procedures involve preparing enzyme and inhibitor solutions and using the stopped-flow instrument to rapidly mix these with CO₂-saturated buffer containing a pH indicator. The rate of pH change, reflecting CO₂ hydration, is monitored spectrophotometrically.
Conclusion
Derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential. Their efficacy as inhibitors of carbonic anhydrases is well-documented, with opportunities for developing isoform-selective inhibitors for various diseases. Furthermore, emerging research into their effects on other targets like NTPDases opens new avenues for drug discovery. The experimental protocols outlined provide a solid foundation for the continued evaluation and optimization of these valuable chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Carbonic Anhydrase Activity Assay [protocols.io]
Comparative Guide to Analytical Method Validation for 4-Methyl-3-sulfamoylbenzoic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of hypothetical validated analytical methods for the quantitative determination of 4-Methyl-3-sulfamoylbenzoic acid, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. The focus is on High-Performance Liquid Chromatography (HPLC), a widely utilized and powerful technique in pharmaceutical analysis.
Comparison of Validated HPLC Methods
The performance of an HPLC method is dictated by a combination of the column, mobile phase, and detection parameters. Below is a comparative summary of three distinct, plausible HPLC methods for the analysis of this compound. The data presented is hypothetical and intended to illustrate the comparative performance of different approaches.
| Parameter | Method 1: Rapid Isocratic | Method 2: High-Resolution Gradient | Method 3: Ion-Pair Chromatography |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | C8, 100 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (30:70 v/v) | Gradient elution with 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) and Acetonitrile | 0.005 M Tetrabutylammonium Hydrogen Sulfate in a mixture of Methanol and Water (40:60 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 235 nm | 235 nm | 235 nm |
| Run Time | 5 minutes | 20 minutes | 12 minutes |
| Linearity (r²) (0.1 - 100 µg/mL) | 0.9992 | 0.9999 | 0.9995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 100.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% | < 0.5% | < 1.0% |
| LOD (µg/mL) | 0.05 | 0.01 | 0.02 |
| LOQ (µg/mL) | 0.15 | 0.03 | 0.06 |
| Robustness | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below is a detailed protocol for the "High-Resolution Gradient" method (Method 2), which is often employed as a stability-indicating assay.[1]
Method 2: High-Resolution Gradient HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
3. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.05 M KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Mobile Phase A: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mobile phase mixture to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration.
5. Validation Parameters: The validation of this method would be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
-
Specificity: Assessed by analyzing a placebo sample and by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the peak for this compound is free from interference from degradation products, impurities, or excipients.[4][5]
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration for at least five standard solutions. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%).[6]
-
Precision:
-
Repeatability is assessed by six replicate injections of the same standard solution.
-
Intermediate precision is determined by performing the assay on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate to assess the method's reliability during normal use.
Visualizations
To further clarify the processes and relationships involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for analytical method validation.
Caption: Forced degradation study workflow.
References
A Comparative Guide to 4-Methyl-3-sulfamoylbenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
An objective analysis of 4-Methyl-3-sulfamoylbenzoic acid versus other sulfamoylbenzoic acid isomers, supported by available data and generalized experimental protocols.
This guide provides a comparative overview of this compound and its structural isomers, focusing on their physicochemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of sulfamoylbenzoic acid derivatives.
Physicochemical Properties: A Comparative Look
Below is a summary of the computed physicochemical properties for two of the isomers.
Table 1: Comparison of Computed Physicochemical Properties
| Property | This compound | 2-Methyl-5-sulfamoylbenzoic acid[1] |
| Molecular Formula | C₈H₉NO₄S | C₈H₉NO₄S[1] |
| Molecular Weight | 215.23 g/mol | 215.23 g/mol [1] |
| XLogP3 | 1.6 | 0.4[1] |
| Hydrogen Bond Donor Count | 2 | 2[1] |
| Hydrogen Bond Acceptor Count | 5 | 5 |
| Rotatable Bond Count | 2 | 2 |
| Topological Polar Surface Area | 106 Ų | 106 Ų[1] |
| CAS Number | 20532-05-2 | 20532-14-3[1] |
Data for this compound is inferred from its structure as comprehensive public data is not available.
Synthesis of Methyl-Sulfamoylbenzoic Acid Isomers
The synthesis of methyl-sulfamoylbenzoic acid isomers generally follows a well-established two-step pathway involving chlorosulfonation followed by amination. This process is adaptable for the synthesis of various positional isomers, including this compound and its counterparts.
Experimental Protocol: General Synthesis
The following is a generalized protocol for the synthesis of a methyl-sulfamoylbenzoic acid isomer, which can be adapted based on the desired starting material and final product.
Step 1: Chlorosulfonation of the corresponding methylbenzoic acid
-
In a fume hood, to a round-bottom flask equipped with a stirrer and a dropping funnel, add the starting methylbenzoic acid (1 equivalent).
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid (excess, e.g., 5 equivalents) dropwise to the cooled and stirred methylbenzoic acid.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Amination of the sulfonyl chloride intermediate
-
Suspend the dried methyl-chlorosulfonylbenzoic acid intermediate in a suitable solvent (e.g., acetone or THF).
-
Cool the mixture in an ice bath.
-
Slowly add an excess of aqueous ammonia solution with vigorous stirring.
-
Continue stirring at room temperature for several hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the final product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure methyl-sulfamoylbenzoic acid isomer.
Biological Activity and Structure-Activity Relationship (SAR)
Sulfamoylbenzoic acid derivatives are known to exhibit a range of biological activities, and it is anticipated that the methyl-substituted isomers will share some of these properties. The specific position of the methyl and sulfamoyl groups can, however, significantly impact the potency and selectivity of their biological actions.
Carbonic Anhydrase Inhibition
Diuretic Activity
The sulfamoylbenzoic acid scaffold is a core component of several loop diuretics, such as furosemide.[4] These drugs act by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to increased excretion of salt and water. The diuretic potency is influenced by the substituents on the benzoic acid ring. The structure-activity relationship for diuretic activity generally requires the presence of the sulfamoyl group and an acidic group (the carboxylic acid).[4] The position and nature of other substituents, such as the methyl group, can modulate the diuretic effect.
LPA2 Receptor Agonism
Recent research has identified certain sulfamoylbenzoic acid analogues as specific agonists of the lysophosphatidic acid receptor 2 (LPA2).[3][5] The LPA2 receptor is involved in various cellular processes, including cell survival and protection against apoptosis.[3][5] The development of selective LPA2 agonists is an area of interest for potential therapeutic applications. The specific structural requirements for potent and selective LPA2 agonism among the methyl-sulfamoylbenzoic acid isomers remain to be elucidated through further studies.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (General)
This protocol describes a common method for evaluating the inhibitory activity of compounds against carbonic anhydrase isoforms.
-
Enzyme and Substrate Preparation: Prepare solutions of the desired human carbonic anhydrase (hCA) isoform and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (methyl-sulfamoylbenzoic acid isomers) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add a buffer solution (e.g., Tris-HCl).
-
Add the hCA enzyme solution.
-
Add the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm for the hydrolysis of 4-nitrophenyl acetate) using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound and its isomers represent a class of compounds with significant potential for diverse biological activities, including carbonic anhydrase inhibition and diuretic effects. The limited availability of direct comparative data highlights the need for further systematic studies to fully elucidate the structure-activity relationships within this group of isomers. The synthesis of these compounds is achievable through established chemical routes, and their biological activities can be assessed using standard in vitro and in vivo assays. Future research focused on a direct comparison of these isomers will be invaluable for the rational design of new therapeutic agents.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid | C14H12ClNO4S | CID 793725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzoate | C15H14NO4S- | CID 6945571 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4-Methyl-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-3-sulfamoylbenzoic acid and its potential for immunological cross-reactivity, particularly in the context of sulfonamide hypersensitivity. Due to the limited direct experimental data on the cross-reactivity of this compound, this comparison is based on established principles of sulfonamide allergy, structural analysis of the molecule, and data from related compounds.
Understanding Sulfonamide Cross-Reactivity
Hypersensitivity reactions to sulfonamide antibiotics are a significant clinical concern. The prevailing understanding is that these reactions are primarily mediated by the presence of two key structural features in sulfonamide antibiotics:
-
An aromatic amine (arylamine) at the N4 position: This group can be metabolized to reactive intermediates that act as haptens, triggering an immune response.[1][2][3]
-
A substituted heterocyclic ring at the N1 position: This feature is also implicated in IgE-mediated allergic reactions.[3][4]
Non-antibiotic sulfonamides, which lack the N4-arylamine group, are generally considered to have a low risk of cross-reactivity with sulfonamide antibiotics.[1][4][5] Any observed allergic reactions in individuals with a history of sulfonamide antibiotic allergy are often attributed to a general predisposition to drug hypersensitivity rather than a specific immunological cross-reaction.[5]
Structural Comparison of this compound and Alternatives
A comparative analysis of the chemical structures of this compound, a representative sulfonamide antibiotic (Sulfamethoxazole), other non-antibiotic sulfonamide diuretics, and a non-sulfonamide alternative provides insight into the potential for cross-reactivity.
| Compound | Chemical Structure | Key Structural Features Relevant to Cross-Reactivity |
| This compound | C₈H₉NO₄S | - Contains a sulfonamide group (-SO₂NH₂) - Lacks an N4-arylamine group |
| Sulfamethoxazole (Sulfonamide Antibiotic) | C₁₀H₁₁N₃O₃S | - Contains a sulfonamide group (-SO₂NH₂) - Possesses an N4-arylamine group - Contains an N1-heterocyclic ring (isoxazole) |
| Furosemide (Loop Diuretic) | C₁₂H₁₁ClN₂O₅S | - Contains a sulfonamide group (-SO₂NH₂) - Lacks an N4-arylamine group |
| Bumetanide (Loop Diuretic) | C₁₇H₂₀N₂O₅S | - Contains a sulfonamide group (-SO₂NH₂) - Lacks an N4-arylamine group |
| Torsemide (Loop Diuretic) | C₁₆H₂₀N₄O₃S | - Contains a sulfonamide group (-SO₂NH₂) - Lacks an N4-arylamine group |
| Ethacrynic Acid (Loop Diuretic) | C₁₃H₁₂Cl₂O₄ | - Does not contain a sulfonamide group |
Based on this structural comparison, this compound, like other non-antibiotic sulfonamides such as furosemide, bumetanide, and torsemide, lacks the critical N4-arylamine moiety associated with sulfonamide antibiotic hypersensitivity. This structural difference suggests a low likelihood of immunological cross-reactivity with sulfonamide antibiotics. Ethacrynic acid serves as an alternative that completely avoids the sulfonamide functional group.
Experimental Protocols for Assessing Cross-Reactivity
While specific data for this compound is not available, the following are detailed methodologies for key in vitro experiments that could be employed to determine its cross-reactivity profile.
Lymphocyte Transformation Test (LTT)
The LTT is a cellular assay that measures the proliferation of T-lymphocytes in response to a drug, indicating a cell-mediated immune response.[6][7][8]
Principle: Peripheral blood mononuclear cells (PBMCs) from a patient with a history of drug hypersensitivity are cultured in the presence of the suspected drug. If drug-specific memory T-cells are present, they will proliferate.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the patient's heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a concentration of 2 x 10⁵ cells per well in a suitable culture medium (e.g., RPMI 1640) supplemented with autologous serum or human AB serum.
-
Drug Stimulation: Add this compound and control substances (e.g., sulfamethoxazole, phytohemagglutinin as a positive control, and medium alone as a negative control) at various concentrations to the cell cultures in triplicate.
-
Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay: On the final day of incubation, add a marker for cell proliferation, such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU). After an additional 16-24 hours of incubation, harvest the cells and measure the incorporation of the marker.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures by the mean CPM or OD of the negative control cultures. An SI ≥ 2 or 3 is typically considered a positive result.
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the activation of basophils in response to an allergen, which is useful for assessing IgE-mediated hypersensitivity.[9][10][11]
Principle: Whole blood from a sensitized individual is incubated with the drug of interest. If drug-specific IgE antibodies are present on the surface of basophils, they will degranulate and upregulate activation markers (e.g., CD63, CD203c) on their cell surface.
Methodology:
-
Blood Collection: Collect whole blood from the patient in an EDTA or heparin-containing tube.
-
Drug Stimulation: In a series of tubes, add different concentrations of this compound, a positive control (e.g., anti-FcεRI antibody), and a negative control (stimulation buffer) to aliquots of the whole blood.
-
Incubation: Incubate the tubes at 37°C for 15-30 minutes.
-
Staining: Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CD123) and to detect activation markers (e.g., anti-CD63 and/or anti-CD203c). Incubate in the dark at 4°C for 20-30 minutes.
-
Lysis: Add a red blood cell lysis buffer, incubate, and then centrifuge to pellet the white blood cells.
-
Flow Cytometry: Resuspend the cell pellet in a sheath fluid and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the basophil population and quantify the percentage of activated (CD63+ or CD203c+) basophils. A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control and exceeds a predefined cutoff.
Conclusion
Based on the current understanding of sulfonamide hypersensitivity, the absence of an N4-arylamine group in the structure of this compound suggests a low risk of immunological cross-reactivity with sulfonamide antibiotics. Its cross-reactivity profile is likely to be comparable to other non-antibiotic sulfonamides such as furosemide and bumetanide. For definitive assessment, in vitro diagnostic tests like the Lymphocyte Transformation Test and the Basophil Activation Test would be valuable tools. For applications requiring complete avoidance of the sulfonamide moiety, non-sulfonamide alternatives like ethacrynic acid should be considered. Further research and direct clinical data are necessary to definitively establish the cross-reactivity profile of this compound.
References
- 1. dynamed.com [dynamed.com]
- 2. dovepress.com [dovepress.com]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Are The Mechanics of a Sulfa Allergy? How Is It Managed [attleborodermatology.com]
- 6. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LTT - Medications [imd-berlin.de]
- 8. Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bumetanide - Wikipedia [en.wikipedia.org]
- 11. a.storyblok.com [a.storyblok.com]
Establishing the Purity of 4-Methyl-3-sulfamoylbenzoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for establishing the purity of 4-Methyl-3-sulfamoylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents.
Physicochemical Properties and Potential Impurities
This compound (C₈H₉NO₄S) is a white to off-white solid with a melting point of approximately 267-269 °C. Its purity can be affected by residual starting materials, byproducts from the synthetic route, and degradation products. The most common synthesis involves the chlorosulfonation of p-toluic acid, followed by amination.
Potential Impurities Include:
-
Starting Material: Unreacted p-toluic acid.
-
Intermediates: 4-methyl-3-(chlorosulfonyl)benzoic acid.
-
Isomeric Impurities: Other isomers formed during the chlorosulfonation of p-toluic acid.
-
Byproducts: Compounds resulting from side reactions during amination.
-
Residual Solvents: Solvents used during synthesis and purification.
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound.
Comparison of Analytical Methods for Purity Determination
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities. Melting point analysis serves as a fundamental, albeit less specific, indicator of purity.
| Analytical Method | Principle | Information Provided | Typical Performance | Alternative Techniques |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantitative purity (% area), detection and quantification of impurities. | High sensitivity (LOD/LOQ in µg/mL range), high precision and accuracy. | Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC) for volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton and carbon environments. | Provides detailed structural information. Purity can be estimated by integrating signals of the main compound versus impurities. | Not applicable for primary purity determination but crucial for structural elucidation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, provides exact mass for elemental composition determination. | Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value indicates high purity. | A broad melting range or a depressed melting point suggests the presence of impurities. | Differential Scanning Calorimetry (DSC) for more precise thermal analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is based on established methods for similar aromatic sulfonic acids and provides a robust starting point for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Diluent: Mobile phase A and B in a 50:50 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent. Filter through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H and ¹³C NMR Spectroscopy for Structural Confirmation
Instrumentation:
-
400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic protons in the region of 7.5-8.5 ppm.
-
A singlet for the methyl group protons around 2.5 ppm.
-
A broad singlet for the sulfamoyl (-SO₂NH₂) protons.
-
A broad singlet for the carboxylic acid (-COOH) proton.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic carbons in the range of 120-150 ppm.
-
A signal for the methyl carbon around 20 ppm.
-
A signal for the carboxylic acid carbonyl carbon around 165-170 ppm.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Instrumentation:
-
Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
The sample can be introduced via direct infusion or through an LC system. ESI in negative ion mode is often suitable for acidic compounds.
Expected Results:
-
The molecular formula of this compound is C₈H₉NO₄S, with a monoisotopic mass of 215.0252 g/mol .
-
In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 214.0180.
-
In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 216.0325.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for establishing the purity of this compound.
Safety Operating Guide
Proper Disposal of 4-Methyl-3-sulfamoylbenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-3-sulfamoylbenzoic acid, ensuring compliance and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tight-sealing safety goggles.[2][5] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area.[2][3][5] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2][3] Adherence to local, regional, and national hazardous waste regulations is mandatory.[2]
-
Container Management :
-
Waste Collection :
-
Engage a Professional Waste Disposal Service :
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation :
-
Maintain records of the disposal, including the date, quantity, and the name of the waste disposal company, in accordance with your institution's and local regulations.
-
III. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate :
-
Containment :
-
Clean-up :
-
Decontamination :
-
Clean the affected area thoroughly.
-
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-3-sulfamoylbenzoic acid
Essential Safety and Handling Guide for 4-Methyl-3-sulfamoylbenzoic acid
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is harmful if ingested, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling protocols are mandatory.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound. This equipment should be readily available and in good condition before commencing any work with this chemical.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or a Face Shield | Must be worn at all times to prevent contact with dust or splashes.[1][2][3][5] |
| Skin | Chemical-Resistant Gloves | Nitrile or other suitable chemically impervious gloves are required. |
| Lab Coat or Long-Sleeved Clothing | To protect skin from accidental contact.[2][5] | |
| Chemical-Resistant Apron | Recommended for added protection, especially when handling larger quantities.[2] | |
| Respiratory | Dust Mask or Respirator | A NIOSH-approved respirator with a dust filter is necessary if dust is generated or ventilation is inadequate.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3][6]
-
Ensure that eyewash stations and safety showers are easily accessible in the immediate work area.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: When weighing or transferring the solid, perform these actions in a designated area, such as a fume hood, to control dust. Avoid creating dust clouds.[1][2][3][6]
-
Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][5][6]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3][6]
Storage:
-
Store in a tightly closed, properly labeled container.[2][6]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Cleanup: Carefully sweep or scoop up the spilled solid without creating dust.[1][5][6] Use a dustpan and brush or a HEPA-filtered vacuum.
-
Containerize: Place the collected material into a suitable, sealed container for disposal.[1][5][6]
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated PPE and cleaning materials should also be placed in a sealed container and disposed of as chemical waste.
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
